molecular formula C12H10FN B1350581 2-fluoro-N-phenylaniline CAS No. 328-20-1

2-fluoro-N-phenylaniline

Cat. No.: B1350581
CAS No.: 328-20-1
M. Wt: 187.21 g/mol
InChI Key: VMEVTYCKTNNHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-phenylaniline (CAS 322-68-9) is an organic compound with the molecular formula C₁₂H₉FN₂O₂ and a molecular weight of 232.21 g/mol . This chemical features a diphenylamine core structure substituted with a fluorine atom at the 2-position and a nitro group, as represented by the SMILES notation O= N+ [O-] . As a fluorinated aniline derivative, it serves as a versatile building block in organic synthesis and materials science research. Its structure suggests potential utility in the development of pharmaceuticals, agrochemicals, and functional materials, where the incorporation of fluorine can modulate electronic properties, lipophilicity, and metabolic stability . Researchers value this compound for constructing more complex molecular architectures, particularly in the synthesis of ligands, dyes, and heterocyclic compounds. For handling and storage, it is recommended to keep the material sealed in a dry environment at 2-8°C to ensure long-term stability . This product is intended for research and further manufacturing applications only and is not approved for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEVTYCKTNNHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379045
Record name 2-Fluorodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328-20-1
Record name 2-Fluorodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluorodiphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Properties of 2-fluoro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known properties of 2-fluoro-N-phenylaniline, a fluorinated aromatic amine of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of extensive experimental data for this specific compound, this guide also includes comparative data for the closely related precursor, 2-fluoroaniline, to provide a broader context for its potential characteristics.

Core Properties of this compound

This compound, with the CAS number 328-20-1, is a substituted diarylamine. Its structure features a phenyl group attached to the nitrogen atom of 2-fluoroaniline.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. For comparison, the properties of 2-fluoroaniline are also included.

PropertyThis compound2-fluoroaniline
CAS Number 328-20-1[1][2][3]348-54-9[4]
Molecular Formula C₁₂H₁₀FN[2][3]C₆H₆FN[4]
Molecular Weight 187.22 g/mol [3]111.12 g/mol [4]
Appearance Yellow to colorless oil/liquid[5]Yellow liquid[6]
Boiling Point 111-112 °C at 3 Torr[1][5]; 147-148 °C at 15 mmHg[2]Not Available
Melting Point Not AvailableNot Available
Density 1.172 g/cm³[2]Not Available
Flash Point 117.6 °C[2]Not Available
Refractive Index 1.613[2]Not Available
LogP 3.64230[2]Not Available
Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

Technique Data for this compound
¹H NMR (400 MHz, CDCl₃): δ 7.31 – 7.24 (m, 3H), 7.09 (dd, J = 8.4, 0.9 Hz, 2H), 7.07 – 6.92 (m, 3H), 6.86 – 6.75 (m, 1H), 5.76 (br s, 1H, NH)[7]
¹³C NMR (100 MHz, CDCl₃): 152.8, 141.9, 131.6, 129.2, 124.1, 121.7, 120.4, 118.6, 117.1, 115.3[7]
Mass Spec. (ESI): m/z = 188 (M⁺ + H)[7]
IR Data not available.

Safety and Toxicology

For a contextual understanding of potential hazards, the safety profile of the related compound, 2-fluoroaniline, is summarized below. It is crucial to handle this compound with similar precautions until specific data becomes available.

Safety Profile of 2-fluoroaniline (CAS 348-54-9)

  • Hazard Statements: Flammable liquid and vapor (H226), Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).[8][9]

  • Toxicity: Toxic if swallowed, in contact with skin, and if inhaled.[10] May cause an allergic skin reaction.[10] Suspected of causing genetic defects and may cause cancer.[10] Inhalation or ingestion can lead to cyanosis, headache, drowsiness, and nausea.[10]

Experimental Protocols

Synthesis of this compound via Mechanochemical Ullmann Coupling

A reported method for the synthesis of this compound involves a mechanochemical (ball-milling) approach based on the Ullmann condensation.[7]

Materials:

  • 2-fluoroaniline

  • Phenylboronic acid

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Potassium carbonate (K₂CO₃)

  • Silica gel

  • Ethyl ether

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Planetary-centrifugal mill (e.g., AGO-2) with stainless steel vials and balls

  • Rotary evaporator

  • Standard laboratory glassware

  • Column chromatography setup with silica gel (300–400 mesh)

Procedure:

  • To a screw-capped stainless steel vial, add phenylboronic acid (5 mmol), 2-fluoroaniline (7 mmol), Cu(OAc)₂·H₂O (1 equivalent), K₂CO₃ (2.5 equivalents), and silica gel (2.5 g).

  • Add stainless steel balls (a mix of different sizes, e.g., ~50 large and ~60 small) to the vial.

  • Place the vial in the planetary-centrifugal mill and operate at a rotational speed of 1290 rpm. The milling cycle consists of 15 minutes of milling followed by a 10-minute pause for cooling, repeated six times.

  • After milling, transfer the reaction mixture from the vial into a flask using ethyl ether to dissolve the product.

  • Wash the ethyl ether solution with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo using a rotary evaporator to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to isolate the pure this compound.

Visualizations

Synthesis Workflow of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-fluoroaniline F Planetary Ball Milling (1290 rpm, 6 cycles) A->F B Phenylboronic Acid B->F C Cu(OAc)2·H2O (Catalyst) C->F D K2CO3 (Base) D->F E Silica Gel E->F G Extraction with Ethyl Ether F->G H Washing with Brine G->H I Drying over Na2SO4 H->I J Concentration in vacuo I->J K Column Chromatography J->K L This compound K->L

References

An In-depth Technical Guide to 2-fluoro-N-phenylaniline (CAS: 328-20-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-fluoro-N-phenylaniline (CAS: 328-20-1), a fluorinated diarylamine of significant interest in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, spectroscopic data, and established synthetic methodologies, primarily focusing on the Ullmann condensation and Buchwald-Hartwig amination. Furthermore, it explores the relevance of the this compound scaffold in drug discovery, particularly in the context of kinase inhibition for anticancer therapies. Detailed experimental protocols, quantitative data summarized in tabular format, and explanatory diagrams are provided to support researchers in their scientific endeavors.

Chemical and Physical Properties

This compound is a substituted aromatic amine with a molecular formula of C₁₂H₁₀FN. The presence of a fluorine atom at the ortho position of one of the phenyl rings imparts unique electronic and conformational properties to the molecule, influencing its reactivity and biological activity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 328-20-1---
Molecular Formula C₁₂H₁₀FN--INVALID-LINK--
Molecular Weight 187.22 g/mol --INVALID-LINK--
Boiling Point 111-112 °C at 3 Torr--INVALID-LINK--
Physical Form Liquid--INVALID-LINK--
InChI Key VMEVTYCKTNNHIV-UHFFFAOYSA-N--INVALID-LINK--

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.31 – 7.24m3HAr-H
7.09dd, J = 8.4, 0.9 Hz2HAr-H
7.07 – 6.92m3HAr-H
6.86 – 6.75m1HAr-H
5.76br s1HNH

Source: The Royal Society of Chemistry[1]

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)
152.8
141.9
131.6
129.2
124.1
121.7
120.4
118.6
117.1
115.3

Source: The Royal Society of Chemistry[1]

Table 4: Mass Spectrometry Data

m/zInterpretation
188[M+H]⁺

Source: The Royal Society of Chemistry[1]

Synthesis of this compound

The formation of the C-N bond in diarylamines such as this compound is typically achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. It generally requires high temperatures and polar solvents.[1]

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Fluoroaniline Product This compound A->Product Heat B Aryl Halide (e.g., Iodobenzene) B->Product Heat Cat Copper Catalyst (e.g., CuI) Cat->Product Heat Base Base (e.g., K₂CO₃) Base->Product Heat Solvent High-Boiling Solvent (e.g., DMF) Solvent->Product Heat

Ullmann Condensation for this compound Synthesis

Experimental Protocol: Ullmann Condensation

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-fluoroaniline (1.0 equiv.), iodobenzene (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.

  • Reaction: Heat the reaction mixture to 140-160 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[2]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Fluoroaniline Product This compound A->Product Heat B Aryl Halide (e.g., Bromobenzene) B->Product Heat Pd_cat Palladium Catalyst (e.g., Pd₂(dba)₃) Pd_cat->Product Heat Ligand Phosphine Ligand (e.g., XPhos) Ligand->Product Heat Base Base (e.g., NaOtBu) Base->Product Heat Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Product Heat Kinase_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) Signal Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Signal Activates GF Growth Factor GF->RTK Binds Proliferation Cell Proliferation, Survival, Angiogenesis Signal->Proliferation Apoptosis Apoptosis Signal->Apoptosis Inhibits Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibits ATP Binding

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Fluoro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-N-phenylaniline is an aromatic organic compound that holds significance as a building block in medicinal chemistry and materials science. Its structure, featuring a fluorine-substituted phenyl ring linked to an aniline moiety, imparts unique physicochemical properties that are of interest in the design of novel molecules with specific biological activities or material characteristics. The presence of the fluorine atom can influence the compound's lipophilicity, metabolic stability, and binding interactions, making it a valuable scaffold in drug discovery. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of relevant chemical and biological pathways.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, reactivity, and application in various synthetic and biological contexts. While some experimental data is readily available, certain properties are yet to be extensively documented in the literature.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₀FN[1][2]
Molecular Weight 187.22 g/mol [1][2]
CAS Number 328-20-1[1][2]
Physical State Liquid[3][1]
Appearance Yellow to colorless oil[1]
Boiling Point 111-112 °C at 3 Torr[3][1]
Melting Point Not available[3][1]
Density Not available[3][1]
Refractive Index Not available[3][1]
Solubility Not available[3][1]
pKa Not available

Experimental Protocols

The synthesis of this compound is primarily achieved through cross-coupling reactions that form the C-N bond between the two aromatic rings. The two most common and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds.

Reaction Principle: This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. For the synthesis of this compound, this would typically involve the reaction of 2-fluoroaniline with an aryl halide like iodobenzene.

General Protocol:

  • To a reaction vessel, add 2-fluoroaniline (1.0 equivalent), iodobenzene (1.0-1.2 equivalents), a copper catalyst (e.g., copper(I) iodide, 10-20 mol%), a base (e.g., potassium carbonate, 2.0 equivalents), and a high-boiling point solvent (e.g., dimethylformamide or 1,4-dioxane).

  • The reaction mixture is heated to a high temperature (typically 100-200 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours to days.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove insoluble inorganic salts.

  • The filtrate is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Ullmann_Condensation reactant1 2-Fluoroaniline product This compound reactant1->product Ullmann Condensation reactant2 Iodobenzene reactant2->product catalyst CuI, K₂CO₃ catalyst->product Heat, Solvent

Caption: Ullmann condensation for the synthesis of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions with a broader substrate scope.[4]

Reaction Principle: This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a phosphine ligand.[4] The synthesis of this compound can be achieved by reacting 2-fluoroaniline with a phenyl halide or by reacting aniline with a 2-fluorophenyl halide.

General Protocol:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a bulky electron-rich phosphine ligand (e.g., XPhos or SPhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2-2.0 equivalents).

  • Add the aryl halide (e.g., 1-bromo-2-fluorobenzene, 1.0 equivalent) and the amine (e.g., aniline, 1.0-1.2 equivalents) followed by an anhydrous aprotic solvent (e.g., toluene or dioxane).

  • The reaction mixture is heated (typically 80-110 °C) with stirring for several hours until the starting materials are consumed, as monitored by TLC or GC.

  • After cooling to room temperature, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Buchwald_Hartwig_Amination reactant1 Aniline product This compound reactant1->product Buchwald-Hartwig Amination reactant2 1-Bromo-2-fluorobenzene reactant2->product catalyst Pd₂(dba)₃, Ligand, NaOtBu catalyst->product Heat, Toluene

Caption: Buchwald-Hartwig amination for this compound synthesis.

Chemical Reactivity and Stability

The reactivity of this compound is influenced by the interplay of the electron-donating amino group and the electron-withdrawing fluorine atom.

  • N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can undergo reactions such as N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides.

  • Electrophilic Aromatic Substitution: The phenyl rings are susceptible to electrophilic aromatic substitution. The ortho- and para-positions to the amino group are activated, while the fluorine-bearing ring is generally less reactive due to the inductive effect of the fluorine atom.

  • Stability: Like many anilines, this compound may be susceptible to oxidation and should be stored under an inert atmosphere, protected from light and heat.

Biological Significance and Potential Signaling Pathways

While specific biological targets of this compound itself are not extensively characterized, the broader class of N-aryl anilines and their derivatives have shown significant activity in drug discovery, particularly as kinase inhibitors. For instance, derivatives of anilinoquinazolines and anilinoquinolines, which can be synthesized from precursors like this compound, are known to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these pathways can disrupt cancer cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Derivative This compound Derivative Derivative->RTK Inhibition

Caption: Representative signaling pathway inhibited by kinase inhibitors derived from aniline scaffolds.

Conclusion

This compound serves as a valuable synthon in organic and medicinal chemistry. While some of its fundamental physical properties require further experimental determination, its synthesis is accessible through well-established cross-coupling methodologies. The reactivity of this compound allows for a variety of derivatizations, paving the way for the exploration of novel chemical entities with potential therapeutic applications, particularly in the realm of kinase inhibition for cancer therapy. Further research into the specific biological activities and metabolic fate of this compound and its derivatives will be crucial in fully elucidating its potential in drug development.

References

An In-depth Technical Guide to 2-fluoro-N-phenylaniline: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-fluoro-N-phenylaniline, a fluorinated aromatic amine of interest in synthetic and medicinal chemistry. The document details its molecular structure and properties, outlines key synthetic and analytical protocols, and presents a generalized workflow for its investigation as a potential scaffold in drug discovery.

Physicochemical and Structural Data

This compound, also known as N-(2-fluorophenyl)aniline, is a substituted diarylamine. Its core structure consists of a phenyl group and a 2-fluorophenyl group linked by a secondary amine. This structural motif is a valuable starting point for the synthesis of more complex molecules.

PropertyValueSource
IUPAC NameThis compound
CAS Number328-20-1[1][2][3]
Molecular FormulaC12H10FN[1][4]
Molecular Weight187.22 g/mol [1][4]
AppearanceYellow to colorless oil[1]
Boiling Point111-112 °C at 3 Torr[1]

Prominent Synthetic Methodologies

The synthesis of this compound and its analogues primarily relies on transition-metal-catalyzed cross-coupling reactions, which are highly efficient for forming the crucial carbon-nitrogen (C-N) bond.

Experimental Protocols

1. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for the synthesis of arylamines.

  • Reactants : 1-bromo-2-fluorobenzene and aniline.

  • Catalyst System : A palladium precatalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP).

  • Base : A non-nucleophilic base such as sodium tert-butoxide (NaOtBu).

  • Solvent : An anhydrous, aprotic solvent like toluene or dioxane.

  • Procedure Outline :

    • In an inert atmosphere (e.g., under argon), combine the palladium precatalyst, phosphine ligand, and base in the chosen solvent.

    • Add the 1-bromo-2-fluorobenzene and aniline to the reaction mixture.

    • Heat the mixture (typically between 80-110 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Ullmann Condensation

A classical copper-catalyzed method for the formation of diarylamines, typically requiring higher temperatures than the Buchwald-Hartwig amination.[5]

  • Reactants : 2-fluoroaniline and bromobenzene.

  • Catalyst : Copper powder or a copper(I) salt (e.g., CuI).

  • Base : A base such as potassium carbonate (K₂CO₃) is often required.[6]

  • Solvent : A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).[6]

  • Procedure Outline :

    • Combine 2-fluoroaniline, bromobenzene, the copper catalyst, and base in a high-boiling point solvent.[5]

    • Heat the reaction mixture to a high temperature (e.g., 180-220°C) for several hours.[5]

    • Monitor the reaction's progress via TLC or GC.

    • After completion, cool the mixture and partition it between an organic solvent and water.

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[5]

    • Purify the crude product using column chromatography.

Analytical Characterization Protocols

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

  • ¹H NMR : Acquire spectra to observe the chemical shifts and coupling constants of the protons on the aromatic rings.

  • ¹³C NMR : Acquire proton-decoupled spectra to identify the number and chemical environment of the carbon atoms.

  • ¹⁹F NMR : This technique is crucial for confirming the presence and chemical environment of the fluorine atom.

2. Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide information about the compound's fragmentation pattern.

  • Sample Preparation : Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[7]

  • Ionization Method : Electrospray ionization (ESI) in positive ion mode is commonly used for this type of molecule.[7]

  • Data Acquisition : Acquire full scan mass spectra to identify the molecular ion peak [M+H]⁺.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound.

  • System : A standard HPLC system equipped with a UV detector.[7]

  • Column : A C18 reversed-phase column is typically employed.[7]

  • Mobile Phase : A gradient of acetonitrile and water is a common choice.[7]

  • Detection : Monitor the elution profile using a UV detector at a wavelength such as 254 nm.[7]

Investigational Workflow for Biological Activity

While specific signaling pathways for this compound are not extensively documented, its diarylamine core is present in many biologically active molecules. The following diagram illustrates a generalized workflow for the investigation of such compounds in a drug discovery context.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_advanced Preclinical Studies S1 Synthesis of This compound Derivatives S2 Purification (e.g., Column Chromatography) S1->S2 S3 Structural Confirmation (NMR, MS) S2->S3 B1 Primary Screening (e.g., In vitro assays) S3->B1 B2 Hit Identification B1->B2 B3 Lead Optimization B2->B3 B2->B3 P1 Mechanism of Action Studies B3->P1 P2 In vivo Efficacy Models P1->P2 P3 ADME/Tox Profiling P2->P3

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

References

Spectroscopic Profile of 2-fluoro-N-phenylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of a molecule is fundamental for its identification, purity assessment, and structural elucidation. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-fluoro-N-phenylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR data are crucial for confirming its structure.

¹H NMR Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits characteristic signals for the aromatic protons and the amine proton.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.31 – 7.24m3HAromatic protons
7.09dd, J = 8.4, 0.9 Hz2HAromatic protons
7.07 – 6.92m3HAromatic protons
6.86 – 6.75m1HAromatic proton
5.76br s1HNH proton

Table 1: ¹H NMR data for this compound.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm
152.8
141.9
131.6
129.2
124.1
121.7
120.4
118.6
117.1
115.3

Table 2: ¹³C NMR data for this compound.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, aromatic C-H bonds, C=C bonds of the aromatic rings, and the C-F bond.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400N-H StretchSecondary Amine
3100-3000Aromatic C-H Stretch
1600-1450Aromatic C=C Stretch
1335-1250Aromatic C-N Stretch
~1200C-F Stretch

Table 3: Expected characteristic IR absorption bands for this compound. This table is based on typical values for aromatic amines and fluoroaromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that typically results in the observation of the protonated molecule.

m/zIon
188[M+H]⁺

Table 4: ESI-MS data for this compound.[1]

Electron Ionization (EI)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically obtained on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[1]

Infrared (IR) Spectroscopy

IR spectra can be recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a common method is to use an Attenuated Total Reflectance (ATR) accessory, where a small amount of the sample is placed directly on the crystal.

Mass Spectrometry

Mass spectra can be measured using an instrument with either ESI or EI ionization.[1] For ESI, the sample is typically dissolved in a suitable solvent and introduced into the mass spectrometer. For EI, the sample is often introduced via a direct insertion probe or after separation by gas chromatography.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of a compound like this compound is crucial for systematic characterization.

Spectroscopic_Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry H_NMR 1H NMR C_NMR 13C NMR Data_Analysis Data Interpretation and Structural Elucidation C_NMR->Data_Analysis IR FTIR Analysis IR->Data_Analysis ESI_MS ESI-MS EI_MS EI-MS EI_MS->Data_Analysis Sample Sample of This compound Sample->H_NMR Sample->IR Sample->ESI_MS Final_Structure Confirmed Structure Data_Analysis->Final_Structure

A flowchart of the spectroscopic analysis workflow.

References

Navigating the Solubility Landscape of 2-fluoro-N-phenylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solubility of 2-fluoro-N-phenylaniline: An Overview

This compound, a fluorinated derivative of diphenylamine, is a liquid at room temperature. While quantitative solubility data in various organic solvents has not been extensively reported, its structural similarity to N-phenylaniline (diphenylamine) suggests it is likely soluble in many common organic solvents. Diphenylamine is known to be soluble in ether, benzene, and alcohol, but has very low solubility in water. The introduction of a fluorine atom may subtly alter its polarity and hydrogen bonding capabilities, thus influencing its solubility profile.

To facilitate research and development, a systematic determination of its solubility is crucial. The following table provides an illustrative template for presenting experimentally determined solubility data.

Table 1: Illustrative Solubility Data for this compound

SolventTemperature (°C)Solubility ( g/100 mL)Method
Methanol25Data to be determinedShake-Flask
Ethanol25Data to be determinedShake-Flask
Acetone25Data to be determinedShake-Flask
Ethyl Acetate25Data to be determinedShake-Flask
Dichloromethane25Data to be determinedShake-Flask
Toluene25Data to be determinedShake-Flask
Hexane25Data to be determinedShake-Flask

Experimental Protocol for Solubility Determination

The following protocol details the equilibrium shake-flask method, a robust and widely accepted technique for determining the thermodynamic solubility of a liquid compound like this compound in organic solvents.[1][2][3]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Analytical balance

  • Pipettes and syringes

Methodology:

  • Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation.

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of a distinct undissolved phase of the liquid solute is necessary to ensure saturation is reached.

  • Addition of Solvent: Accurately pipette a known volume of the selected organic solvent into each vial containing the excess this compound.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solvent is fully saturated with the solute.[3] Preliminary studies can be conducted to determine the minimum time required to reach equilibrium by taking measurements at different time points.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the undissolved this compound to separate. If separation is slow, the vials can be centrifuged at the same constant temperature to facilitate the separation of the two phases.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm) to remove any microscopic, undissolved droplets of the solute. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method such as HPLC with a UV detector or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

  • Data Reporting: The solubility is reported as the average concentration from at least three replicate experiments, typically in units of g/100 mL or mg/mL.

Visualizing Experimental and Logical Frameworks

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Excess this compound shake Shake at Constant Temp (24-72 hours) prep_solute->shake prep_solvent Known Volume of Solvent prep_solvent->shake settle Settle or Centrifuge shake->settle filter Filter Supernatant settle->filter quantify Quantify by HPLC/UV-Vis filter->quantify result Report Solubility quantify->result

Caption: Workflow for determining the solubility of this compound.

Diagram 2: Illustrative Kinase Inhibition Pathway

While the specific biological targets of this compound are not yet defined, compounds with similar structures have been investigated as kinase inhibitors. The following diagram illustrates a generalized mechanism of action for a kinase inhibitor, which could be a potential area of investigation for this compound derivatives.

G cluster_pathway Cellular Signaling cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds to active site PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase Competitively Binds to ATP Site

Caption: A potential mechanism of action for a kinase inhibitor.

This guide serves as a foundational resource for initiating studies on this compound. The provided protocols and illustrative diagrams are intended to streamline the experimental design process and provide a conceptual framework for its potential applications in drug discovery and development. The generation of robust, quantitative solubility data is a critical first step in unlocking the full potential of this compound.

References

A Technical Guide to the Synthesis of 2-Fluoro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes to 2-fluoro-N-phenylaniline, a key intermediate in the development of pharmaceuticals and advanced materials. The document provides a comprehensive overview of the most effective synthetic methodologies, including detailed experimental protocols, comparative quantitative data, and visualizations of the reaction pathways.

Core Synthetic Methodologies

The synthesis of this compound is predominantly achieved through three well-established methods in organic chemistry: Buchwald-Hartwig amination, Ullmann condensation, and nucleophilic aromatic substitution. Each of these routes offers distinct advantages and is suited to different laboratory settings and substrate availabilities.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction is often the preferred method due to its high functional group tolerance and relatively mild reaction conditions. The reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

A common approach for the synthesis of this compound via this method is the reaction of 1-bromo-2-fluorobenzene with aniline.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reactants: 1-bromo-2-fluorobenzene (1.0 equiv), Aniline (1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv)

  • Base: Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Solvent: Toluene

  • Procedure:

    • In a dry, inert-atmosphere glovebox, a reaction vessel is charged with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Toluene is added, followed by 1-bromo-2-fluorobenzene and aniline.

    • The reaction vessel is sealed and heated to 100 °C with stirring for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, thioethers, and amines, utilizing a copper catalyst.[2] While it often requires higher temperatures than the Buchwald-Hartwig amination, it remains a valuable and cost-effective method.[2] The synthesis of this compound can be achieved by the coupling of 2-fluoroaniline with an aryl halide, such as iodobenzene.

Experimental Protocol: Ullmann Condensation

  • Reactants: 2-fluoroaniline (1.0 equiv), Iodobenzene (1.2 equiv)

  • Catalyst: Copper(I) iodide (CuI, 0.1 equiv)

  • Base: Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Ligand (optional but recommended): 1,10-Phenanthroline (0.2 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • A reaction flask is charged with CuI, K₂CO₃, and 1,10-phenanthroline (if used).

    • 2-fluoroaniline and iodobenzene are added, followed by the solvent.

    • The mixture is heated to 120-150 °C under an inert atmosphere for 24-48 hours.

    • The reaction progress is monitored by TLC or GC-MS.

    • Once the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purification of the crude product is performed by column chromatography.

Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic aromatic substitution offers a direct approach to this compound, particularly when starting from a highly activated fluoroaromatic compound.[3] A feasible route involves the reaction of 1,2-difluorobenzene with aniline, where one fluorine atom is displaced by the amine. This reaction is typically facilitated by a strong base.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reactants: 1,2-Difluorobenzene (1.0 equiv), Aniline (1.1 equiv)

  • Base: Sodium hydride (NaH, 1.2 equiv) or Potassium tert-butoxide (KOtBu, 1.2 equiv)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of aniline in the chosen anhydrous solvent under an inert atmosphere, the base is added portion-wise at 0 °C.

    • The mixture is stirred for 30 minutes at room temperature to allow for the formation of the anilide anion.

    • 1,2-difluorobenzene is then added, and the reaction mixture is heated to 80-100 °C for several hours.

    • Reaction progress is monitored by TLC or GC-MS.

    • Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent.

    • The organic layer is washed with brine, dried, and concentrated.

    • The final product is purified by column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the described methods. Please note that yields are highly dependent on the specific reaction conditions and scale.

MethodStarting MaterialsCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Buchwald-Hartwig Amination 1-bromo-2-fluorobenzene, AnilinePd₂(dba)₃ / XPhosNaOtBuToluene10012-2475-90
Ullmann Condensation 2-fluoroaniline, IodobenzeneCuI / 1,10-PhenanthrolineK₂CO₃DMF120-15024-4860-80
Nucleophilic Aromatic Substitution 1,2-Difluorobenzene, Aniline-NaHDMF80-1006-1250-70

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

¹H NMR (400 MHz, CDCl₃): δ 7.31 – 7.24 (m, 3H), 7.09 (dd, J = 8.4, 0.9 Hz, 2H), 7.07 – 6.92 (m, 3H), 6.86 – 6.75 (m, 1H), 5.76 (br s, 1H, NH).[4]

¹³C NMR (100 MHz, CDCl₃): δ 152.8, 141.9, 131.6, 129.2, 124.1, 121.7, 120.4, 118.6, 117.1, 115.3.[4]

Mass Spectrometry (ESI): m/z = 188 (M+ + H).[4]

Visualizing Synthetic Pathways

The logical flow of the key synthetic methodologies can be visualized using the following diagrams.

Buchwald_Hartwig_Amination A 1-Bromo-2-fluorobenzene E Oxidative Addition A->E B Aniline F Amine Coordination & Deprotonation B->F C Pd(0) Catalyst + Ligand C->E D Base (NaOtBu) D->F E->F G Reductive Elimination F->G G->C Catalyst Regeneration H This compound G->H

Buchwald-Hartwig Amination Catalytic Cycle

Ullmann_Condensation A 2-Fluoroaniline E Formation of Copper Amide A->E B Iodobenzene F Nucleophilic Attack B->F C Cu(I) Catalyst C->E D Base (K2CO3) D->E E->F G Product Formation F->G H This compound G->H

Ullmann Condensation Reaction Pathway

SNAr_Reaction A Aniline C Anilide Anion A->C B Base (NaH) B->C E Meisenheimer Complex Intermediate C->E D 1,2-Difluorobenzene D->E F Fluoride Elimination E->F G This compound F->G

Nucleophilic Aromatic Substitution (SNAAr) Mechanism

References

The Dawn of Fluorinated Anilines: A Technical Journey Through Their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aniline scaffolds has profoundly impacted the landscape of medicinal chemistry and materials science. The unique electronic properties of fluorine can dramatically alter the physicochemical and biological characteristics of the parent aniline molecule, leading to enhanced metabolic stability, improved binding affinity to biological targets, and modulated lipophilicity. This technical guide delves into the historical discovery and seminal synthetic routes of the three primary isomers of fluorinated anilines, providing a detailed look at the foundational experimental work that paved the way for their widespread use today.

A New Class of Anilines: The First Syntheses

The late 19th and early 20th centuries marked a period of intense exploration in organic synthesis, with chemists developing novel methods to introduce various functional groups onto aromatic rings. The synthesis of fluorinated anilines was a significant challenge due to the high reactivity of fluorinating agents. Early methods relied on multi-step sequences, often starting from fluorinated benzene derivatives.

The Ortho and Para Isomers: A Two-Step Approach from Fluorobenzene

The first successful synthesis of ortho- and para-fluoroaniline can be traced back to the work of Dutch chemist Arnold Frederick Holleman in 1905. His approach involved the nitration of the then-available fluorobenzene, followed by the reduction of the resulting fluoronitrobenzene isomers.

Holleman's nitration of fluorobenzene was a critical first step. The procedure involved the careful addition of fuming nitric acid to fluorobenzene in the presence of a dehydrating agent.

Methodology: A mixture of fluorobenzene and a nitrating agent (typically a mixture of nitric acid and sulfuric acid) was reacted at a controlled temperature. The resulting isomeric mixture of ortho- and para-fluoronitrobenzene was then separated by fractional distillation.

Reactant/ProductMolar RatioIsomer Distribution
Fluorobenzene--
Nitrating AgentExcess-
o-Fluoronitrobenzene-~13%
p-Fluoronitrobenzene-~87%

Caption: Nitration of Fluorobenzene.

Following the separation of the fluoronitrobenzene isomers, the next step was the reduction of the nitro group to an amine. A common historical method for this transformation was the Béchamp reduction, which utilized iron filings in the presence of an acid.[1]

Methodology: The isolated fluoronitrobenzene isomer was heated with iron filings and a small amount of hydrochloric acid in a suitable solvent, such as water or ethanol. The resulting fluoroaniline was then isolated and purified.

Starting MaterialReducing AgentProductYield
o-FluoronitrobenzeneFe/HClo-FluoroanilineHigh
p-FluoronitrobenzeneFe/HClp-FluoroanilineHigh

Caption: Reduction of Fluoronitrobenzene.

The Meta Isomer: A More Circuitous Route

The synthesis of meta-fluoroaniline proved to be more challenging and was not accessible through the direct nitration of fluorobenzene. An early and elegant approach to this isomer involved the use of the Curtius rearrangement, a reaction that converts a carboxylic acid to an amine with the loss of one carbon atom. This reaction was first discovered by Theodor Curtius in 1885.[2]

The synthesis of m-fluoroaniline using this method starts with 3-fluorobenzoic acid.

Methodology:

  • Acyl Azide Formation: 3-Fluorobenzoic acid is first converted to its corresponding acyl chloride, which is then reacted with an azide salt (e.g., sodium azide) to form 3-fluorobenzoyl azide.

  • Curtius Rearrangement: The 3-fluorobenzoyl azide is then heated in an inert solvent. It undergoes rearrangement to form 3-fluorophenyl isocyanate with the loss of nitrogen gas.

  • Hydrolysis: The resulting isocyanate is hydrolyzed with water or a dilute acid to yield m-fluoroaniline.

Starting MaterialKey IntermediateProductOverall Yield
3-Fluorobenzoic Acid3-Fluorobenzoyl azidem-FluoroanilineModerate to Good

Caption: Synthesis of m-Fluoroaniline via Curtius Rearrangement.

The Balz-Schiemann Reaction: A Revolutionary Approach

A significant breakthrough in the synthesis of aromatic fluorides, including fluoroanilines, came in 1927 with the discovery of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann. This reaction provided a more direct route to these compounds from readily available anilines.

Experimental Protocol: The Balz-Schiemann Reaction

The Balz-Schiemann reaction involves the diazotization of an aromatic amine in the presence of fluoroboric acid, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Methodology:

  • Diazotization: The starting aniline (or its substituted derivative) is dissolved in a cold, aqueous solution of fluoroboric acid (HBF₄). A solution of sodium nitrite (NaNO₂) is then added slowly while maintaining a low temperature (typically 0-5 °C) to form the corresponding diazonium tetrafluoroborate salt, which often precipitates from the solution.

  • Decomposition: The isolated and dried diazonium salt is then heated, leading to its decomposition into the desired aryl fluoride, nitrogen gas, and boron trifluoride.

Starting AnilineProductTypical Yield
AnilineFluorobenzeneGood
p-Toluidinep-Fluorotoluene~89%
Anthranilic Acid2-Fluorobenzoic AcidGood

Caption: The Balz-Schiemann Reaction.

This reaction was a game-changer as it allowed for the direct introduction of fluorine onto the aromatic ring starting from a vast array of commercially available anilines.

Logical Progression of Synthetic Strategies

The development of synthetic routes to fluorinated anilines followed a logical progression from multi-step, often low-yielding methods to more direct and efficient approaches.

logical_progression A Early Multi-Step Syntheses B Nitration of Fluorobenzene (Holleman, 1905) A->B E Curtius Rearrangement (from Fluorobenzoic Acids) A->E G Balz-Schiemann Reaction (Balz & Schiemann, 1927) A->G C Reduction of Fluoronitrobenzenes B->C D o- and p-Fluoroanilines C->D H Direct Synthesis from Anilines F m-Fluoroaniline E->F G->H

References

Navigating the Safety Profile of 2-fluoro-N-phenylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the safety, handling, and available Material Safety Data Sheet (MSDS) information for 2-fluoro-N-phenylaniline (CAS RN: 328-20-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data to ensure safe laboratory practices and informed risk assessment.

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for safe handling and experimental design. The table below summarizes the key characteristics of this compound.

PropertyValue
Molecular Formula C₁₂H₁₀FN
Molecular Weight 187.22 g/mol
CAS Number 328-20-1
Appearance Yellow to colorless oil/liquid
Boiling Point 111-112 °C at 3 Torr
Flash Point 117.6 °C
Density 1.172 g/cm³

Toxicological Profile and Hazard Classification

GHS Hazard Statements:

CodeStatement
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
H412Harmful to aquatic life with long lasting effects

Due to the limited specific toxicity data for this compound, information on the parent compound, diphenylamine, can offer some insight. Animal studies on diphenylamine indicate that it is rapidly absorbed and metabolized, with low acute oral and dermal toxicity.[1] However, it can cause severe eye irritation.[1] Chronic exposure to diphenylamine has been shown to affect the red blood cell system, spleen, liver, and kidneys.[1]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is essential when handling this compound. The following represents a general workflow for safe laboratory handling of chemical compounds.

G General Laboratory Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Conduct Risk Assessment b Review Safety Data Sheet (SDS) a->b c Prepare Engineering Controls (Fume Hood) b->c d Select and Inspect Personal Protective Equipment (PPE) c->d e Weigh/Measure in Ventilated Area d->e Proceed to Handling f Perform Experiment in Fume Hood e->f g Minimize Aerosol Generation f->g h Keep Containers Closed When Not in Use g->h i Decontaminate Work Area h->i Proceed to Cleanup j Dispose of Waste in Accordance with Regulations i->j k Remove and Decontaminate PPE j->k l Wash Hands Thoroughly k->l

General Laboratory Safety Workflow

Recommended Personal Protective Equipment (PPE):

PPE CategoryRecommendation
Eye and Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is recommended.

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial. The following logical diagram outlines the recommended first aid procedures.

G First Aid Procedures for this compound Exposure cluster_routes Routes of Exposure cluster_actions Immediate Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move Move to Fresh Air inhalation->move remove_clothing Remove Contaminated Clothing skin->remove_clothing rinse_eye Rinse Eyes Cautiously with Water for Several Minutes eye->rinse_eye rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move->seek_medical rinse_skin Rinse Skin with Plenty of Water remove_clothing->rinse_skin rinse_skin->seek_medical rinse_eye->seek_medical rinse_mouth->seek_medical

First Aid Procedures for Exposure

Experimental Protocols

Detailed, validated experimental protocols for the toxicological assessment of this compound are not currently available in peer-reviewed literature or public databases. For researchers needing to conduct such studies, it is recommended to adapt standardized OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals, with appropriate modifications based on the known properties of the substance and in consultation with a qualified toxicologist. General methodologies for acute oral, dermal, and inhalation toxicity, as well as skin and eye irritation studies, are well-established and should form the basis of any new investigation.

Storage and Disposal

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. It is imperative that this material is not discharged into the environment.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment and the user's professional judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

A Technical Guide to High-Purity 2-Fluoro-N-phenylaniline for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 2-fluoro-N-phenylaniline, a key building block in modern medicinal chemistry and materials science. This document outlines commercial sources, physicochemical properties, and analytical methodologies. Furthermore, it details a common synthetic protocol and illustrates the strategic role of fluorination in drug design.

Commercial Suppliers and Physicochemical Data

High-purity this compound (CAS No. 328-20-1) is available from a range of commercial suppliers specializing in fine chemicals for research and development. The quality and purity of the compound are critical for reproducible experimental outcomes. Below is a comparative summary of specifications from prominent suppliers. While most suppliers offer a standard purity of 95%, higher purity grades may be available upon request. For critical applications, requesting a lot-specific Certificate of Analysis (CoA) is strongly recommended to obtain detailed information on purity and impurity profiles.

Table 1: Comparison of Commercial High-Purity this compound

PropertySigma-Aldrich[1]Hoffman Fine Chemicals[2][3]BLD Pharm[4]
CAS Number 328-20-1328-20-1328-20-1
Molecular Formula C₁₂H₁₀FNC₁₂H₁₀FNC₁₂H₁₀FN
Molecular Weight 187.22 g/mol 187.22 g/mol 187.21 g/mol
Purity 95%95%Specification not listed
Appearance LiquidYellow to colorless oilNot specified
Boiling Point Not specified111-112 °C at 3 TorrNot specified
Storage Room TemperatureSealed in dry, Room TemperatureNot specified

Note: Data is compiled from publicly available information and may vary. Always refer to the supplier's documentation for the most accurate and up-to-date specifications.

For the closely related and often-used precursor, 2-fluoroaniline (CAS No. 348-54-9), higher purities are readily available. For instance, Thermo Fisher Scientific provides a grade with a certified purity of 99.7% as determined by Gas Chromatography (GC), indicating the feasibility of obtaining high-purity fluorinated aniline derivatives[5].

Table 2: Representative Certificate of Analysis Data for a Related Compound (2-Fluoroaniline, 99%)

ParameterSpecificationSource
Appearance Clear, pale pink liquidThermo Fisher Scientific[5]
Refractive Index (n20/D) 1.5428Thermo Fisher Scientific[5]
Assay (GC) 99.7%Thermo Fisher Scientific[5]

Synthesis of this compound: The Buchwald-Hartwig Amination

The formation of the C-N bond in this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent method. This reaction offers a versatile and high-yielding route to diarylamines under relatively mild conditions.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on the specific laboratory setup and reagent quality.

Materials:

  • 1-bromo-2-fluorobenzene (or other suitable aryl halide)

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂) or a similar palladium precatalyst

  • A suitable phosphine ligand (e.g., XPhos, SPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a flow of inert gas (Argon or Nitrogen), add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: To the flask, add the base, 1-bromo-2-fluorobenzene, and aniline.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Below is a diagram illustrating the catalytic cycle of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_intermediate Ar-Pd(II)-X(L) oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination + HNR'R'' pd_amine_complex [Ar-Pd(II)(NHR'R'')(L)]+X- amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)-NR'R''(L) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 + Ar-NR'R'' Fluorine_in_Drug_Discovery fluorine_incorporation Strategic Fluorine Incorporation metabolic_stability Increased Metabolic Stability fluorine_incorporation->metabolic_stability membrane_permeability Enhanced Membrane Permeability fluorine_incorporation->membrane_permeability binding_affinity Improved Binding Affinity fluorine_incorporation->binding_affinity pka_modulation Modulated pKa fluorine_incorporation->pka_modulation improved_pk Improved Pharmacokinetics metabolic_stability->improved_pk membrane_permeability->improved_pk improved_pd Improved Pharmacodynamics binding_affinity->improved_pd pka_modulation->improved_pk pka_modulation->improved_pd

References

Methodological & Application

Synthesis of 2-fluoro-N-phenylaniline: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-fluoro-N-phenylaniline is a valuable fluorinated aromatic amine intermediate in the synthesis of various pharmaceuticals and functional materials. Its preparation is of significant interest to researchers in drug discovery and materials science. This document provides a detailed protocol for the synthesis of this compound, primarily focusing on the widely applicable Buchwald-Hartwig amination reaction. An alternative method, the Ullmann condensation, is also briefly discussed.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below for easy reference and characterization of the final product.

PropertyValue
Molecular Formula C₁₂H₁₀FN
Molecular Weight 187.22 g/mol
Appearance Yellow to colorless oil/liquid
Boiling Point 111-112 °C at 3 Torr[1]
¹H NMR (400 MHz, CDCl₃) δ 7.31 – 7.24 (m, 3H), 7.09 (dd, J = 8.4, 0.9 Hz, 2H), 7.07 – 6.92 (m, 3H), 6.86 – 6.75 (m, 1H), 5.76 (br s, 1H, NH)
¹³C NMR (100 MHz, CDCl₃) δ 152.8, 141.9, 131.6, 129.2, 124.1, 121.7, 120.4, 118.6, 117.1, 115.3
Mass Spectrum (ESI) m/z = 188 (M+ + H)

Synthetic Protocols

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, which offer high yields and good functional group tolerance.

Primary Method: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile method for the formation of carbon-nitrogen bonds.[2][3][4] This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with an amine.

Reaction Scheme:

Buchwald-Hartwig Amination Buchwald-Hartwig Amination for this compound cluster_reactants Reactants cluster_reagents Reagents 1-bromo-2-fluorobenzene 1-bromo-2-fluorobenzene Reaction Heat 1-bromo-2-fluorobenzene->Reaction Aniline Aniline Aniline->Reaction Catalyst Pd₂(dba)₃ (or other Pd(0) source) Catalyst->Reaction Ligand XPhos (or other phosphine ligand) Ligand->Reaction Base NaOtBu (Sodium tert-butoxide) Base->Reaction Solvent Toluene Solvent->Reaction Product This compound Reaction->Product

Figure 1: General workflow for the Buchwald-Hartwig amination.

Experimental Protocol:

Materials:

  • 1-bromo-2-fluorobenzene

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add 1-bromo-2-fluorobenzene (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add anhydrous toluene (e.g., 5 mL) via syringe.

  • Reaction: The reaction mixture is heated to 100 °C with vigorous stirring.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Alternative Method: Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, thioethers, and amines, typically involving a copper catalyst at elevated temperatures.[5][6][7] Modern modifications have led to milder reaction conditions.

Reaction Scheme:

Ullmann_Condensation Ullmann Condensation for this compound cluster_reactants Reactants cluster_reagents Reagents 2-fluoroaniline 2-fluoroaniline Reaction High Temperature 2-fluoroaniline->Reaction Iodobenzene Iodobenzene Iodobenzene->Reaction Catalyst CuI (Copper(I) iodide) Catalyst->Reaction Base K₂CO₃ (Potassium carbonate) Base->Reaction Solvent DMF or DMSO Solvent->Reaction Product This compound Reaction->Product

References

Application Notes and Protocols for the Buch-wald-Hartwig Amination: Synthesis of 2-Fluoro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] First reported in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and tolerance of various functional groups.[1] This methodology allows for the efficient coupling of amines with aryl halides or pseudohalides (e.g., triflates), providing a milder alternative to traditional methods like the Ullmann condensation.[1]

This document provides detailed application notes and a representative protocol for the synthesis of 2-fluoro-N-phenylaniline via the Buchwald-Hartwig amination of 1-bromo-2-fluorobenzene and aniline. The presence of the fluorine atom on the aryl halide can influence the reactivity, making the careful selection of reaction parameters important for achieving high yields.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 1-bromo-2-fluorobenzene) to form a Pd(II) intermediate.[2]

  • Amine Coordination and Deprotonation: The amine (aniline) coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[1]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine (this compound) from the palladium complex, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

A potential side reaction is the hydrodehalogenation of the aryl halide.[1] The choice of an appropriate phosphine ligand is crucial to promote the desired reductive elimination and suppress such side reactions. Bulky, electron-rich phosphine ligands are often employed to enhance the efficiency of the catalytic cycle.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative reaction conditions and corresponding yields for the Buchwald-Hartwig amination to synthesize this compound. The data is compiled based on analogous reactions reported in the literature and serves as a guideline for reaction optimization.

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001892
2Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.4)Toluene1001888
3Pd(OAc)₂ (2)SPhos (4)NaOtBu (1.4)Dioxane1002485
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Dioxane1102475
5Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Toluene1102465

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of this compound using Buchwald-Hartwig amination.

Materials and Reagents:
  • 1-Bromo-2-fluorobenzene (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware for work-up and purification (e.g., silica gel for column chromatography)

General Procedure:
  • Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is placed under a high vacuum and then backfilled with an inert gas (e.g., argon or nitrogen). This cycle is repeated three times to ensure an inert atmosphere.

  • Addition of Solids: To the Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).[3]

  • Evacuation and Backfilling: The Schlenk tube is again evacuated and backfilled with the inert gas three times.[3]

  • Addition of Reactants and Solvent: Under the inert atmosphere, add 1-bromo-2-fluorobenzene (1.0 mmol). Then, add aniline (1.2 mmol) via syringe, followed by the addition of anhydrous toluene (5 mL) via syringe.[3]

  • Reaction: The Schlenk tube is sealed and the reaction mixture is heated to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The reaction mixture is then diluted with ethyl acetate and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts. The filtrate is washed with water and brine.[5]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.[4]

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(L_n)-X pd0->pd_complex Oxidative Addition (Ar-X) amine_coordination [Ar-Pd(II)(L_n)(R₂NH)]⁺X⁻ pd_complex->amine_coordination Amine Coordination (R₂NH) amido_complex Ar-Pd(II)(L_n)-NR₂ amine_coordination->amido_complex Deprotonation (Base) amido_complex->pd0 product Ar-NR₂ amido_complex->product Reductive Elimination final_product N-Aryl Amine (Product) start Aryl Halide (Ar-X) + Amine (R₂NH)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup 1. Setup (Oven-dried Schlenk tube, Pd-catalyst, ligand, base) start->setup reagents 2. Reagent Addition (1-Bromo-2-fluorobenzene, Aniline) setup->reagents inert 3. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent 4. Solvent Addition (Anhydrous Toluene) inert->solvent reaction 5. Reaction (Heat at 100 °C) solvent->reaction monitoring 6. Monitoring (TLC, GC-MS) reaction->monitoring workup 7. Work-up (Cool, Quench, Filter) monitoring->workup extraction 8. Extraction (e.g., Ethyl Acetate) workup->extraction purification 9. Purification (Column Chromatography) extraction->purification end Final Product (Pure this compound) purification->end

References

Application Notes and Protocols for the Ullmann Condensation of 2-Fluoro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed experimental protocol for the Ullmann condensation reaction of 2-fluoro-N-phenylaniline. This reaction is a cornerstone of carbon-nitrogen (C-N) bond formation, a critical transformation in the synthesis of pharmaceuticals and functional materials. The following sections detail the reaction's background, a generalized protocol, and key experimental parameters derived from related methodologies.

Introduction to the Ullmann Condensation

The Ullmann condensation, first reported by Fritz Ullmann in 1903, is a copper-catalyzed reaction that forms a new bond between an aryl halide and a nucleophile, such as an amine, alcohol, or thiol.[1][2][3] The C-N bond-forming variant, often referred to as the Goldberg reaction, is particularly valuable for the synthesis of diarylamines.[1][2]

Traditionally, the Ullmann condensation required harsh reaction conditions, including high temperatures (often exceeding 200°C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder.[1][4] However, significant advancements have been made, particularly with the introduction of ligands that stabilize the copper catalyst and facilitate the reaction under milder conditions.[2][5] These modern protocols often utilize catalytic amounts of a copper salt, such as copper(I) iodide (CuI), in the presence of a ligand and a base.[4][5]

The reaction of this compound with an aryl halide via an Ullmann condensation would result in the formation of a triarylamine, a scaffold present in many biologically active molecules and materials. The fluorine substituent on the aniline ring can influence the electronic properties and reactivity of the substrate.

Reaction Mechanism and Key Parameters

The generally accepted mechanism for the ligand-assisted Ullmann C-N coupling involves a catalytic cycle with a copper(I) species. The key steps are:

  • Formation of the Active Catalyst: The copper(I) salt coordinates with the ligand.

  • Deprotonation of the Amine: The base deprotonates the amine to form a more nucleophilic amide.

  • Formation of a Copper-Amide Complex: The deprotonated amine coordinates with the copper(I) catalyst.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I)-amide complex, forming a copper(III) intermediate.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the copper(III) intermediate, regenerating a copper(I) species to continue the catalytic cycle.

Several factors critically influence the success of the Ullmann condensation:

  • Catalyst: Copper(I) salts, particularly CuI, are most commonly used.[4] Copper(II) salts can also be effective.[2]

  • Ligand: The choice of ligand is crucial for achieving high yields under mild conditions. Bidentate ligands, such as diamines (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) and amino acids (e.g., L-proline), have proven to be effective.[2][6][7]

  • Base: A base is required to deprotonate the amine. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

  • Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are typically used.[1]

  • Temperature: While classical Ullmann reactions require very high temperatures, modern ligand-assisted protocols can often be run at temperatures ranging from 80 to 130°C.[2][8]

Experimental Protocol: Ullmann Condensation of this compound with Iodobenzene

This protocol is a representative procedure for the N-arylation of this compound with iodobenzene, based on modern Ullmann condensation methodologies.

Materials:

  • This compound

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), iodobenzene (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous DMF (5 mL) to the flask.

  • Stir the reaction mixture at 120°C for 24 hours under an inert atmosphere.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water (3 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N,N'-diphenyl-2-fluoro-1,2-phenylenediamine.

Data Presentation

The following table summarizes typical reaction conditions and yields for Ullmann-type C-N coupling reactions with substrates similar to this compound. This data is provided for comparative purposes to guide optimization of the specific reaction.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneAnilineCuI (5)1,10-Phenanthroline (10)K₂CO₃DMF1102485Adapted from[2]
Bromobenzene2-FluoroanilineCuI (10)L-Proline (20)K₂CO₃DMSO903678Adapted from[7]
4-IodoanisoleAnilineCuO nanoparticles (5)NoneK₃PO₄DMF1201292Adapted from[2]
1-Iodo-4-nitrobenzene2-FluoroanilineCuI (5)N,N'-Dimethylethylenediamine (10)Cs₂CO₃Toluene1102490Adapted from[8]
2-Chlorobenzoic acidAnilineCuI (cat.)Phenanthroline (cat.)KOH-High--[1]

Visualizations

The following diagrams illustrate the generalized experimental workflow and the catalytic cycle of the Ullmann condensation reaction.

experimental_workflow reagents Combine Reactants: - this compound - Aryl Halide - CuI Catalyst - Ligand - Base solvent Add Anhydrous Solvent (e.g., DMF) reagents->solvent reaction Heat under Inert Atmosphere (e.g., 120°C) solvent->reaction workup Aqueous Workup: - Dilute - Filter - Wash reaction->workup purification Purification: Column Chromatography workup->purification product Isolated Product purification->product ullmann_mechanism cluster_cycle Catalytic Cycle cu_l Cu(I)-Ligand cu_amide Cu(I)-Amide Complex cu_l->cu_amide + R₂NH, -Base*H⁺ cu_iii Cu(III) Intermediate cu_amide->cu_iii + Ar-X (Oxidative Addition) cu_iii->cu_l - R₂N-Ar (Reductive Elimination) product Product (R₂N-Ar) cu_iii->product amine Amine (R₂NH) amine->cu_l aryl_halide Aryl Halide (Ar-X) aryl_halide->cu_amide base Base base->amine

References

Application Notes and Protocols for 2-fluoro-N-phenylaniline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-fluoro-N-phenylaniline as a key building block in the synthesis of pharmaceutical intermediates. The unique electronic properties conferred by the fluorine atom make this compound a valuable precursor for developing drugs with enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] This document outlines synthetic protocols for key reactions, presents relevant data, and illustrates the underlying biological pathways of target molecules.

Introduction: The Role of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The presence of a fluorine atom, as in this compound, can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the high electronegativity of fluorine can influence the acidity of nearby functional groups and lead to more favorable interactions with biological targets, ultimately improving drug efficacy.[1][2] this compound is a key intermediate in the synthesis of various therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.[1][2]

Key Synthetic Applications: Diarylamine Formation

A primary application of this compound in pharmaceutical synthesis is the formation of diarylamine scaffolds. These structures are central to a number of kinase inhibitors, a major class of targeted cancer therapeutics. The diarylamine moiety can mimic the hinge-binding motif of ATP, enabling the inhibitor to effectively block the kinase's activity. Two of the most powerful methods for constructing this C-N bond are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for its efficiency and broad substrate scope under relatively mild conditions.

Experimental Protocol: Synthesis of a Diarylamine Intermediate via Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of this compound with an aryl bromide to form a diarylamine intermediate, a core structure in many kinase inhibitors.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Josiphos SL-J009-1 (or similar phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk tube, add palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.024 mmol, 2.4 mol%).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene (5 mL).

  • Add this compound (1.2 mmol, 1.2 equiv) and the aryl bromide (1.0 mmol, 1.0 equiv).

  • Finally, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired diarylamine.

Quantitative Data (Representative):

Reactant AReactant BCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
This compound4-bromotoluenePd(OAc)₂ (2)Josiphos (2.4)NaOtBu (1.4)Toluene1001885-95
This compound3-bromoanisolePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)Dioxane1102080-90

Note: Yields are representative and can vary based on the specific substrates and optimization of reaction conditions.

Experimental Workflow: Buchwald-Hartwig Amination

G start Start: Assemble Reactants reagents This compound + Aryl Bromide + Pd Catalyst & Ligand + Base start->reagents solvent Add Anhydrous Toluene reagents->solvent reaction Heat under Inert Atmosphere (100-110 °C, 12-24h) solvent->reaction workup Quench & Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product Final Diarylamine Product purification->product G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Normal Signal Substrate Substrate Protein Receptor->Substrate Phosphorylation Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Bcr_Abl->Substrate Uncontrolled Phosphorylation P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Inhibitor Diarylamine Kinase Inhibitor (e.g., Nilotinib) Inhibitor->Bcr_Abl Inhibition

References

Application Notes and Protocols for 2-Fluoro-N-phenylaniline in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the applications of 2-fluoro-N-phenylaniline in commercially available agrochemicals is limited in publicly accessible literature. The following application notes and protocols are based on the established roles of fluorinated aniline derivatives in agrochemical synthesis and the biological activities of structurally similar compounds. This document serves as a foundational guide for exploring the potential of this compound as a scaffold for novel crop protection agents.

Introduction: The Role of Fluorinated Anilines in Agrochemicals

The introduction of fluorine into molecular scaffolds is a widely utilized strategy in the design of modern agrochemicals to enhance efficacy, metabolic stability, and bioavailability.[1] Fluorinated aniline derivatives, in particular, serve as crucial building blocks for a variety of pesticides, including fungicides, herbicides, and insecticides. For instance, derivatives of fluoroaniline are key components in the synthesis of potent agrochemicals like the fungicide fluindapyr and the insecticide chlorantraniliprole, which contains a fluoroaniline moiety and targets ryanodine receptors.[2][3]

This compound, a diarylamine, presents a versatile scaffold for the development of new active ingredients. Its structure combines the beneficial properties of a fluorine substituent with the proven utility of the N-phenylaniline core, a motif present in various biologically active molecules. This document outlines potential applications, synthetic protocols, and evaluation workflows for derivatives of this compound in an agrochemical context.

Potential Agrochemical Applications

Based on the known bioactivities of analogous compounds, derivatives of this compound are promising candidates for the following agrochemical classes:

  • Fungicides: The N-phenylaniline core is a feature in several known fungicides. The introduction of a fluorine atom can modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced binding affinity with fungal targets and improved systemic movement within the plant. Nicotinamide derivatives, which can be synthesized from anilines, have shown significant fungicidal activity.[4]

  • Insecticides: A recent study highlighted that anthranilic diamides containing a fluoroaniline moiety exhibit potent insecticidal activity against various lepidopteran pests by targeting their ryanodine receptors.[3] This suggests that this compound could be a valuable precursor for novel insecticides with a similar mode of action.

  • Herbicides: Substituted picolinic acids, which can be synthesized from aniline derivatives, are used as herbicides.[5] The unique electronic signature of the this compound scaffold could be exploited to design new herbicides with novel target site interactions.

Synthetic Protocols for this compound Derivatives

The secondary amine of this compound is a key functional group for derivatization. Standard organic synthesis methodologies can be employed to generate a library of diverse analogs for biological screening.

Protocol 3.1: Synthesis of N-(2-fluorophenyl)-N-phenylacetamide Analogs (Amide Coupling)

This protocol describes a general method for synthesizing amide derivatives, a common structural motif in bioactive molecules.

Materials:

  • This compound

  • Substituted acyl chloride (e.g., chloroacetyl chloride)

  • Anhydrous aprotic solvent (e.g., toluene, dioxane, or dichloromethane)

  • Base (e.g., triethylamine or potassium carbonate)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a base (1.2 eq) in the chosen anhydrous solvent.

  • Cool the mixture to 0 °C using an ice bath.

  • Add the substituted acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.

Protocol 3.2: Synthesis of Heterocyclic Derivatives (e.g., Benzimidazoles)

This protocol outlines a potential pathway to synthesize benzimidazole derivatives, which are known to have fungicidal properties.

Materials:

  • A suitable ortho-substituted nitroaniline (as a starting material for a precursor)

  • This compound

  • Reducing agent (e.g., iron powder in acetic acid or catalytic hydrogenation)

  • Acid catalyst (e.g., polyphosphoric acid)

  • Standard laboratory glassware

Procedure (Conceptual):

  • Synthesize a suitable diamine precursor. This can often be achieved by the reduction of a nitro-substituted aniline derivative.

  • In a one-pot reaction, condense the diamine with a derivative of this compound (e.g., an aldehyde or carboxylic acid derivative) in the presence of an acid catalyst.

  • Heat the reaction mixture to promote cyclization.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the product via recrystallization or column chromatography.

Quantitative Data Presentation

The following tables represent hypothetical data for novel agrochemicals derived from this compound. This data is for illustrative purposes to guide the presentation of screening results.

Table 1: Hypothetical Fungicidal Activity of this compound Derivatives against various Phytopathogens.

Compound IDDerivative ClassTarget FungusEC50 (mg/L)
2F-NPA-01 AcetamideBotrytis cinerea15.5
2F-NPA-02 BenzimidazoleBotrytis cinerea8.2
2F-NPA-01 AcetamidePseudoperonospora cubensis22.1
2F-NPA-02 BenzimidazolePseudoperonospora cubensis12.7
Pyrimethanil Commercial StandardBotrytis cinerea30.7
Flumorph Commercial StandardPseudoperonospora cubensis7.6

Table 2: Hypothetical Insecticidal Activity of this compound Diamide Derivatives.

Compound IDTarget InsectLC50 (mg/L)
2F-NPA-D01 Plutella xylostella0.85
2F-NPA-D02 Plutella xylostella0.52
2F-NPA-D01 Spodoptera frugiperda1.20
2F-NPA-D02 Spodoptera frugiperda0.78
Chlorantraniliprole Plutella xylostella0.31
Chlorantraniliprole Spodoptera frugiperda0.31

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes in the development and potential mode of action of agrochemicals derived from this compound.

experimental_workflow start This compound synthesis Chemical Synthesis (e.g., Amide Coupling) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Biological Screening (Fungicidal, Insecticidal) purification->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds lead_opt Lead Optimization hit_id->lead_opt Potent Hits sar->synthesis Iterative Design field_trials Greenhouse & Field Trials lead_opt->field_trials end Agrochemical Candidate field_trials->end mode_of_action cluster_inhibition precursor Ergosterol Precursors enzyme Target Enzyme (e.g., C14-demethylase) precursor->enzyme ergosterol Ergosterol enzyme->ergosterol disruption Membrane Disruption (Fungal Cell Death) enzyme->disruption Leads to membrane Fungal Cell Membrane (Normal Function) ergosterol->membrane fungicide Hypothetical Fungicide (2F-NPA Derivative) fungicide->enzyme Binds to and inhibits inhibition Inhibition

References

Synthesis of Fluorinated Heterocyclic Compounds from 2-Fluoro-N-phenylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of fluorinated heterocyclic compounds, utilizing 2-fluoro-N-phenylaniline as a key starting material. The methodologies outlined herein are central to the development of novel therapeutic agents and functional materials, where the incorporation of fluorine can significantly enhance biological activity and physicochemical properties.

Introduction

Fluorinated heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the lipophilicity, metabolic stability, and binding affinity of molecules. This compound serves as a versatile precursor for the construction of several important fluorinated heterocyclic scaffolds, including carbazoles, acridines, and phenothiazines. This document details key synthetic strategies for accessing these valuable compounds.

Synthesis of Fluorinated Carbazoles

Fluorinated carbazoles are a class of compounds with significant applications in materials science, particularly in organic light-emitting diodes (OLEDs), and are also found in a number of biologically active molecules. A powerful and direct method for the synthesis of carbazoles from N-aryl anilines is the palladium-catalyzed intramolecular C-H arylation.

Palladium-Catalyzed Intramolecular C-H Arylation

This approach involves the direct coupling of an aryl C-H bond with an N-aryl group, facilitated by a palladium catalyst. This method is highly efficient for forming the carbazole core from this compound derivatives.

Reaction Scheme:

G reactant This compound product Fluorinated Carbazole reactant->product Intramolecular C-H Arylation reagents Pd(OAc)2 (cat.) Cu(OAc)2 (oxidant) Toluene, O2 reagents->product

Figure 1: Palladium-catalyzed synthesis of a fluorinated carbazole.

Experimental Protocol:

A detailed protocol for a similar transformation involves the cyclization of a biaryl amide. This can be adapted for this compound. A mixture of the this compound derivative (1.0 mmol), Pd(OAc)₂ (5-10 mol%), and Cu(OAc)₂ (1.0-2.0 equiv.) in a suitable solvent such as toluene or DMA is heated under an oxygen atmosphere.[1] The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

ParameterCondition
Catalyst Pd(OAc)₂
Oxidant Cu(OAc)₂
Solvent Toluene or DMA
Atmosphere Oxygen or Air
Temperature 110-120 °C
Typical Yield >75%[1]

Table 1: Representative Reaction Conditions for Palladium-Catalyzed Carbazole Synthesis.[1]

Synthesis of Fluorinated Acridines and Acridones

Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The synthesis of fluorinated acridines can be achieved through several classical methods, including the Bernthsen acridine synthesis and the Ullmann condensation to form an intermediate which is then cyclized.

Bernthsen Acridine Synthesis (Microwave-Assisted)

The Bernthsen synthesis involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride. Microwave irradiation can significantly accelerate this reaction.

Reaction Scheme:

G reactant1 This compound product 9-Substituted Fluorinated Acridine reactant1->product reactant2 Carboxylic Acid (e.g., Acetic Acid) reactant2->product reagents ZnCl2 Microwave reagents->product

Figure 2: Microwave-assisted Bernthsen synthesis of a fluorinated acridine.

Experimental Protocol:

A mixture of this compound (1.0 equiv.), a carboxylic acid (e.g., acetic acid, 10 equiv.), and zinc chloride (4.0 equiv.) is subjected to microwave irradiation.[2] The reaction temperature is typically maintained between 200-210 °C for a short duration (e.g., 5-10 minutes).[2] After cooling, the reaction mixture is treated with water and neutralized with a base (e.g., sodium carbonate). The crude product is then extracted with an organic solvent, dried, and purified by column chromatography.

ParameterCondition
Reactants This compound, Carboxylic Acid
Catalyst ZnCl₂
Method Microwave Irradiation
Temperature 200-210 °C
Time 5-10 minutes
Typical Yield Good[2]

Table 2: Representative Conditions for Microwave-Assisted Bernthsen Acridine Synthesis.[2]

Ullmann Condensation and Cyclization to Acridones

Fluorinated acridones, which are precursors to acridines, can be synthesized via an initial Ullmann condensation between this compound and a 2-halobenzoic acid, followed by acid-catalyzed cyclization.

Workflow:

G A This compound + 2-Halobenzoic Acid B Ullmann Condensation (Cu catalyst, Base) A->B C N-(2-Fluorophenyl)-N-phenylanthranilic Acid B->C D Acid-Catalyzed Cyclization (e.g., H2SO4, PPA) C->D E Fluorinated Acridone D->E

Figure 3: Workflow for the synthesis of fluorinated acridones.

Experimental Protocol:

  • Step 1: Ullmann Condensation: A mixture of this compound (1.0 equiv.), a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid, 1.0 equiv.), a copper catalyst (e.g., copper powder or CuI), and a base (e.g., K₂CO₃) in a high-boiling solvent (e.g., DMF or NMP) is heated at high temperatures (often >150 °C).[3] The reaction is monitored until completion, after which the intermediate N-(2-fluorophenyl)-N-phenylanthranilic acid is isolated by extraction and purification.

  • Step 2: Cyclization: The intermediate from Step 1 is treated with a strong acid such as concentrated sulfuric acid or polyphosphoric acid (PPA) and heated to induce cyclization to the fluorinated acridone.[4] The product is then isolated by pouring the reaction mixture into water and collecting the precipitate.

ParameterUllmann CondensationCyclization
Catalyst Copper powder or CuIH₂SO₄ or PPA
Base K₂CO₃-
Solvent DMF or NMP-
Temperature >150 °CElevated temperatures
Typical Yield Moderate to GoodGood to Excellent

Table 3: General Conditions for Acridone Synthesis via Ullmann Condensation and Cyclization.[3][4]

Synthesis of Fluorinated Phenothiazines

Phenothiazines are a well-known class of heterocyclic compounds with a wide range of pharmacological activities, most notably as antipsychotic agents. The synthesis of fluorinated phenothiazines can be achieved through intramolecular cyclization reactions, with the Smiles rearrangement being a key strategy.

Synthesis via Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. For the synthesis of phenothiazines, this typically involves the rearrangement of a diaryl sulfide precursor. A plausible route starting from a derivative of 2-fluoroaniline involves the formation of a substituted 2-aminodiphenyl sulfide, which then undergoes cyclization.

Plausible Synthetic Pathway:

G A 2-Fluoro-5-nitroaniline + 2-Aminothiophenol derivative B Nucleophilic Aromatic Substitution A->B C N-(2-Fluoro-5-nitrophenyl)- 2-aminodiphenyl sulfide B->C D Smiles Rearrangement (Base-catalyzed) C->D E Rearranged Intermediate D->E F Cyclization E->F G Fluorinated Nitrophenothiazine F->G H Reduction of Nitro Group G->H I Fluorinated Aminophenothiazine H->I

Figure 4: Plausible pathway for fluorinated phenothiazine synthesis via Smiles rearrangement.

Experimental Protocol:

A general procedure for the synthesis of phenothiazines via a Smiles rearrangement involves the reaction of a suitably substituted 2-aminothiophenol with an activated aryl halide.[5] In a typical procedure, the diaryl sulfide is first synthesized. This sulfide is then treated with a base (e.g., potassium hydroxide or sodium ethoxide) in a suitable solvent (e.g., ethanol or DMF) to induce the Smiles rearrangement and subsequent cyclization to the phenothiazine core. The reaction conditions are often tailored based on the specific substituents on the aromatic rings.

ParameterCondition
Key Reaction Smiles Rearrangement
Precursor Substituted 2-aminodiphenyl sulfide
Reagent Base (e.g., KOH, NaOEt)
Solvent Ethanol, DMF
Temperature Varies (can be room temp. to reflux)
Typical Yield Varies depending on substrate

Table 4: General Conditions for Phenothiazine Synthesis via Smiles Rearrangement.[5]

Conclusion

The synthetic routes detailed in these application notes provide a robust framework for the synthesis of diverse fluorinated heterocyclic compounds from the versatile starting material, this compound. The palladium-catalyzed C-H activation for carbazole synthesis, the classical yet effective Bernthsen and Ullmann methodologies for acridine and acridone synthesis, and the strategic use of the Smiles rearrangement for phenothiazine synthesis represent key tools for medicinal chemists and materials scientists. The provided protocols and tabulated data serve as a practical guide for the implementation of these important transformations in the laboratory. Further optimization of these methods may be necessary depending on the specific substitution patterns of the desired target molecules.

References

Application Notes and Protocols for the N-Arylation of 2-Fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of 2-fluoroaniline is a pivotal transformation in synthetic organic chemistry, providing a direct route to a diverse array of N-aryl-2-fluoroaniline derivatives. These structural motifs are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine substituent, which can modulate molecular conformation, lipophilicity, and metabolic stability. This document provides a comprehensive overview of the primary reaction mechanisms, detailed experimental protocols for key synthetic methods, and a compilation of quantitative data to guide reaction optimization. The two most prominent and versatile methods for this transformation, the Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed cross-coupling reactions (such as the Ullmann condensation and Chan-Lam coupling), are discussed in detail.

Reaction Mechanisms

The N-arylation of 2-fluoroaniline can be effectively achieved through several catalytic cross-coupling strategies. The choice of method is often dictated by the nature of the coupling partners, functional group tolerance, and desired reaction conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and widely employed method for the formation of C-N bonds.[1] The catalytic cycle, illustrated below, is generally accepted to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. A key feature of this reaction is the use of bulky, electron-rich phosphine ligands that facilitate the catalytic cycle and promote high yields.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Pd(II)_Complex L-Pd(II)-Ar      |            X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination + H₂NAr' Amine_Complex L-Pd(II)-Ar      |          H₂NAr' Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L-Pd(II)-Ar      |          HNAr' Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration of Catalyst Product Ar-NH-Ar' Reductive_Elimination->Product

Buchwald-Hartwig amination catalytic cycle.
Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation reactions, such as the Ullmann condensation and the Chan-Lam coupling, offer a cost-effective alternative to palladium-based systems. The Ullmann reaction typically involves the coupling of an amine with an aryl halide at elevated temperatures, often with stoichiometric amounts of copper. Modern protocols frequently employ ligands to facilitate the reaction under milder conditions. The Chan-Lam coupling, on the other hand, utilizes an aryl boronic acid as the coupling partner and can often be performed under aerobic conditions at or near room temperature.[2][3]

The proposed mechanism for the Chan-Lam coupling involves the formation of a copper(II)-amine complex, followed by transmetalation with the aryl boronic acid to form a copper(III) intermediate. Reductive elimination from this intermediate yields the desired N-aryl aniline and regenerates the active copper catalyst.

Chan_Lam_Catalytic_Cycle Cu(II) Cu(II) Ligand_Exchange1 Ligand Exchange Cu(II)->Ligand_Exchange1 + H₂NAr' Cu_Amine_Complex L-Cu(II)-NH₂Ar' Ligand_Exchange1->Cu_Amine_Complex Transmetalation Transmetalation Cu_Amine_Complex->Transmetalation + ArB(OH)₂ Cu(III)_Intermediate L-Cu(III)-Ar       |            NH₂Ar' Transmetalation->Cu(III)_Intermediate Reductive_Elimination Reductive Elimination Cu(III)_Intermediate->Reductive_Elimination Reductive_Elimination->Cu(II) Regeneration of Catalyst Product Ar-NH-Ar' Reductive_Elimination->Product

Simplified Chan-Lam coupling catalytic cycle.

Data Presentation

The following tables summarize quantitative data for the N-arylation of 2-fluoroaniline with various aryl halides and boronic acids under different catalytic systems.

Table 1: Palladium-Catalyzed N-Arylation of 2-Fluoroaniline

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBuToluene1001288
24-ChlorobenzonitrilePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄Dioxane1101882
31-Bromo-4-fluorobenzenePd₂(dba)₃ (2.0)BrettPhos (4.0)LHMDSToluene1102475
42-BromopyridinePd(OAc)₂ (2.0)SPhos (4.0)Cs₂CO₃Dioxane1001679
54-BromoanisolePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBuToluene1001291

Table 2: Copper-Catalyzed N-Arylation of 2-Fluoroaniline

EntryArylating AgentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic AcidCu(OAc)₂ (10)Pyridine-CH₂Cl₂RT7275
24-IodotolueneCuI (5.0)1,10-Phenanthroline (10)K₂CO₃DMF1102485
34-Methoxyphenylboronic AcidCu(OAc)₂ (10)-Et₃NMeOHRT4881
41-Iodo-4-nitrobenzeneCuI (10)L-Proline (20)K₂CO₃DMSO1202478
5Phenylboronic AcidCuI (5.0)-NaOHEthylene Glycol1202472[4]

Experimental Protocols

General Considerations:
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents and high-purity reagents are recommended for optimal results.

  • Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Palladium-Catalyzed N-Arylation of 2-Fluoroaniline with an Aryl Bromide (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the N-arylation of 2-fluoroaniline with an aryl bromide.

Materials:

  • 2-Fluoroaniline

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide - NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add 2-fluoroaniline (1.2 equiv.) to the flask.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the aryl bromide) to the flask via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-2-fluoroaniline.

Protocol 2: Copper-Catalyzed N-Arylation of 2-Fluoroaniline with an Arylboronic Acid (Chan-Lam Coupling)

This protocol provides a general procedure for the Chan-Lam coupling of 2-fluoroaniline with an arylboronic acid.

Materials:

  • 2-Fluoroaniline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Copper catalyst (e.g., Copper(II) acetate - Cu(OAc)₂)

  • Pyridine (optional, as a ligand and/or base)

  • Anhydrous solvent (e.g., Dichloromethane - CH₂Cl₂)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 equiv.), 2-fluoroaniline (1.2 equiv.), and copper(II) acetate (10 mol%).

  • Solvent and Base Addition: Add anhydrous dichloromethane (5-10 mL per mmol of the arylboronic acid) and pyridine (2.0 equiv.).

  • Reaction: Stir the reaction mixture vigorously at room temperature and open to the air.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete (typically 24-72 hours), dilute the mixture with dichloromethane.

    • Filter the mixture through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-fluoroaniline.

Mandatory Visualizations

Experimental_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification Add_Reactants Add Aryl Halide, 2-Fluoroaniline, Catalyst, Ligand, Base Add_Solvent Add Anhydrous Solvent Add_Reactants->Add_Solvent Heat_Stir Heat and Stir (e.g., 100-110 °C) Add_Solvent->Heat_Stir Monitor Monitor Reaction (TLC, GC-MS) Heat_Stir->Monitor Cool Cool to Room Temp. Monitor->Cool Filter Dilute and Filter through Celite Cool->Filter Extract Aqueous Work-up (Wash with Water/Brine) Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product N-Aryl-2-fluoroaniline

Experimental workflow for N-arylation.

Logical_Relationship Goal Synthesis of N-Aryl-2-fluoroaniline Method_Selection Method Selection Goal->Method_Selection Pd_Catalysis Palladium-Catalyzed (Buchwald-Hartwig) Method_Selection->Pd_Catalysis Cu_Catalysis Copper-Catalyzed (Ullmann/Chan-Lam) Method_Selection->Cu_Catalysis Reaction_Parameters Reaction Parameters Pd_Catalysis->Reaction_Parameters Cu_Catalysis->Reaction_Parameters Catalyst_Ligand Catalyst & Ligand Reaction_Parameters->Catalyst_Ligand Base_Solvent Base & Solvent Reaction_Parameters->Base_Solvent Temp_Time Temperature & Time Reaction_Parameters->Temp_Time Optimization Optimization Reaction_Parameters->Optimization Analysis Analysis & Characterization Optimization->Analysis

Decision-making flowchart for N-arylation.

References

Laboratory Scale-Up Synthesis of 2-Fluoro-N-phenylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-N-phenylaniline is a valuable fluorinated amine intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, making it a key building block in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for the laboratory scale-up synthesis of this compound, focusing on two common and effective cross-coupling methodologies: the Buchwald-Hartwig amination and the Ullmann condensation.

Reaction Scheme

The synthesis of this compound involves the formation of a carbon-nitrogen bond between a fluorinated aromatic ring and an aniline moiety. The two primary routes discussed are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

Reaction_Scheme cluster_0 Buchwald-Hartwig Amination cluster_1 Ullmann Condensation 2-Fluoroiodobenzene 2-Fluoroiodobenzene Product_BH This compound 2-Fluoroiodobenzene->Product_BH + Aniline Aniline Aniline->Product_BH + Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_catalyst->Product_BH Ligand Ligand (e.g., XPhos) Ligand->Product_BH Base_BH Base (e.g., NaOtBu) Base_BH->Product_BH Solvent_BH Solvent (e.g., Toluene) Solvent_BH->Product_BH 2-Fluorobromobenzene 2-Fluorobromobenzene Product_U This compound 2-Fluorobromobenzene->Product_U + Aniline_U Aniline Aniline_U->Product_U + Cu_catalyst Cu Catalyst (e.g., CuI) Cu_catalyst->Product_U Base_U Base (e.g., K2CO3) Base_U->Product_U Solvent_U Solvent (e.g., DMF) Solvent_U->Product_U

Caption: General reaction schemes for the synthesis of this compound.

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)CAS Number
2-FluoroanilineC₆H₆FN111.12182-183348-54-9
Phenyl BromideC₆H₅Br157.01156108-86-1
This compoundC₁₂H₁₀FN187.22111-112 @ 3 Torr328-20-1
Spectroscopic Data of Starting Material: 2-Fluoroaniline
TechniqueKey Data
¹H NMR Chemical shifts are observed for aromatic protons and the amine protons.
¹³C NMR Signals corresponding to the six carbon atoms of the benzene ring are observed.
IR (cm⁻¹) ATR Characteristic peaks for N-H stretching, C-F stretching, and aromatic C-H and C=C stretching are present.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 111.

Note: Detailed experimental spectra for the final product, this compound, should be acquired upon synthesis for confirmation of structure and purity.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This method is often preferred for its milder reaction conditions and broader functional group tolerance compared to the Ullmann condensation.

Materials:

  • 2-Fluoroiodobenzene

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line glassware

Experimental Workflow:

Buchwald_Hartwig_Workflow setup 1. Reactor Setup - Oven-dried glassware - Inert atmosphere (Ar/N2) reagents 2. Reagent Addition - Add Pd2(dba)3, XPhos, NaOtBu - Add 2-fluoroiodobenzene and aniline setup->reagents solvent 3. Solvent Addition - Add anhydrous toluene via syringe reagents->solvent reaction 4. Reaction - Heat to 80-100 °C - Stir for 12-24 hours - Monitor by TLC/GC-MS solvent->reaction workup 5. Work-up - Cool to room temperature - Quench with water - Extract with ethyl acetate reaction->workup purification 6. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purification product 7. Product Isolation - this compound purification->product

Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.

Procedure:

  • Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.2-1.5 equivalents), 2-fluoroiodobenzene (1.0 equivalent), and aniline (1.1-1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound.

Protocol 2: Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than the Buchwald-Hartwig amination.

Materials:

  • 2-Fluorobromobenzene

  • Aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Experimental Workflow:

Ullmann_Condensation_Workflow setup 1. Reactor Setup - Dry glassware reagents 2. Reagent Addition - Add CuI, K2CO3, 2-fluorobromobenzene, and aniline setup->reagents solvent 3. Solvent Addition - Add anhydrous DMF reagents->solvent reaction 4. Reaction - Heat to 120-150 °C - Stir for 24-48 hours - Monitor by TLC/GC-MS solvent->reaction workup 5. Work-up - Cool to room temperature - Filter to remove inorganics - Partition between water and ethyl acetate reaction->workup purification 6. Purification - Wash organic layer with brine - Dry over Na2SO4 and concentrate - Purify by vacuum distillation or column chromatography workup->purification product 7. Product Isolation - this compound purification->product

Caption: Workflow for the Ullmann condensation synthesis of this compound.

Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add copper(I) iodide (5-10 mol%) and potassium carbonate (2.0 equivalents).

  • Reagent Addition: Add 2-fluorobromobenzene (1.0 equivalent) and aniline (1.2-1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF.

  • Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. The reaction may require 24-48 hours for completion.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts and wash the solid with ethyl acetate.

  • Extraction: Combine the filtrate and washings and partition between water and ethyl acetate. Separate the organic layer, wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

  • Product Isolation: Collect the pure fraction of this compound.

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a larger pilot or production scale requires careful consideration of several factors:

  • Reaction Kinetics and Thermodynamics: Heat transfer becomes a critical issue on a larger scale. Exothermic reactions need to be carefully controlled to avoid runaway reactions. The rate of reagent addition may need to be adjusted.

  • Mixing: Efficient stirring is crucial to ensure homogeneity and consistent reaction temperatures throughout the reactor.

  • Safety: A thorough safety assessment is necessary, considering the flammability of solvents, the toxicity of reagents, and the potential for pressure build-up.

  • Work-up and Purification: Filtration and extraction processes need to be adapted for larger volumes. Distillation at a larger scale requires appropriate equipment to handle larger quantities and ensure efficient separation.

  • Cost of Goods: The cost of catalysts (especially palladium-based ones), ligands, and solvents becomes a significant factor at a larger scale. Process optimization to reduce catalyst loading and use more economical reagents is important.

Conclusion

Both the Buchwald-Hartwig amination and the Ullmann condensation are viable methods for the laboratory-scale synthesis of this compound. The choice of method will depend on factors such as available equipment, desired reaction conditions, and cost considerations. For scale-up, the milder conditions of the Buchwald-Hartwig reaction are often advantageous. Detailed reaction monitoring and optimization are crucial for achieving high yields and purity, particularly when moving to a larger scale. It is imperative to perform a thorough characterization of the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Application Note and Protocol for the Purification of Crude 2-Fluoro-N-phenylaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-N-phenylaniline is a substituted diarylamine, a structural motif present in various biologically active molecules and functional materials. Its synthesis often results in a crude product containing unreacted starting materials, by-products, and other impurities. Effective purification is crucial to obtain the compound at the desired purity for subsequent applications. This document provides a detailed protocol for the purification of crude this compound using silica gel column chromatography, a standard and widely used technique for the separation of organic compounds.

The presented protocol is a general guideline based on the physicochemical properties of similar aromatic amines. Optimization, particularly of the mobile phase composition, is recommended and should be guided by preliminary analysis using Thin-Layer Chromatography (TLC).

Data Presentation

Prior to preparative column chromatography, it is essential to determine the optimal solvent system using TLC. The retention factor (Rf) is a key parameter for this optimization.

Table 1: Thin-Layer Chromatography (TLC) Analysis of Crude this compound

TLC PlateMobile Phase (Hexane:Ethyl Acetate)Rf of this compoundObservations
Silica Gel 60 F25495:5~0.15Compound moves slowly. Good for separating less polar impurities.
Silica Gel 60 F25490:10~0.30Optimal for separation. Good separation from impurities.
Silica Gel 60 F25480:20~0.50Compound moves too fast. Poor separation from less polar impurities.
Silica Gel 60 F25470:30~0.70Compound is at the solvent front. No separation.

Note: The Rf values are approximate and can vary based on the specific batch of silica gel, temperature, and saturation of the TLC chamber.

Table 2: Column Chromatography Parameters

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions Dependent on the amount of crude product (e.g., 40 mm diameter for 1-5 g)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (90:10, v/v)
Sample Loading Dry loading with silica gel
Elution Mode Isocratic
Detection Method TLC analysis of collected fractions (UV visualization at 254 nm)

Experimental Protocols

Preparation for Column Chromatography

a. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh) for column chromatography

  • Silica gel for dry loading (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, for sample dissolution)

  • TLC plates (Silica Gel 60 F254)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

b. Selection of Mobile Phase:

  • Dissolve a small amount of the crude this compound in a few drops of dichloromethane.

  • Spot the solution onto several TLC plates.

  • Develop the TLC plates in solvent systems of varying polarity (e.g., different ratios of hexane:ethyl acetate as shown in Table 1).[1]

  • Visualize the developed plates under UV light (254 nm).

  • The optimal mobile phase is one that gives the target compound an Rf value of approximately 0.3, ensuring good separation from impurities.[1] For this compound, a system of 90:10 hexane:ethyl acetate is often a good starting point.

Column Packing
  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase (90:10 hexane:ethyl acetate). The amount of silica gel should be 50-100 times the weight of the crude product.

  • Pour the slurry into the column. Use a funnel to avoid spilling.

  • Gently tap the column to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica gel run dry.

  • Once the silica gel has settled, add another thin layer (approx. 1 cm) of sand on top to protect the surface from disturbance during sample and eluent addition.[1]

Sample Loading (Dry Loading)
  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (60-120 mesh, approx. 2-3 times the weight of the crude product) to this solution.

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.

Elution and Fraction Collection
  • Carefully add the mobile phase (90:10 hexane:ethyl acetate) to the column without disturbing the top layer.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

  • Maintain a constant flow rate. If necessary, gentle air pressure can be applied to the top of the column (flash chromatography).[2]

  • Continuously add fresh mobile phase to the top of the column to prevent it from running dry.

Analysis of Fractions and Product Isolation
  • Monitor the separation by spotting aliquots from the collected fractions onto a TLC plate.

  • Develop the TLC plate in the mobile phase and visualize under UV light.

  • Identify the fractions containing the pure this compound (fractions showing a single spot with the correct Rf value).

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.[3][4]

Visualizations

Column_Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Optimization (e.g., 90:10 Hex:EtOAc) Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Column Slurry->Pack Load Load Sample onto Column Dissolve Dissolve Crude Product Adsorb Adsorb on Silica (Dry Loading) Dissolve->Adsorb Adsorb->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

This application note provides a comprehensive protocol for the purification of crude this compound by column chromatography. Adherence to this protocol, with appropriate optimization, should yield a product of high purity suitable for research and development purposes.

References

The Role of 2-Fluoro-N-phenylaniline as a Fluorinated Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2-Fluoro-N-phenylaniline is a valuable fluorinated building block in the design and synthesis of novel bioactive molecules. The incorporation of a fluorine atom at the ortho-position of the N-phenylaniline scaffold imparts unique stereoelectronic properties that can significantly enhance the pharmacological profile of a drug candidate. This includes improvements in metabolic stability, membrane permeability, and binding affinity to biological targets. The strategic placement of the fluorine atom can also influence the conformation of the molecule, pre-organizing it for optimal interaction with a target protein.

The N-phenylaniline core structure is a well-established pharmacophore found in numerous approved drugs, particularly in the area of oncology as kinase inhibitors. The addition of a fluorine atom to this scaffold provides a powerful tool for medicinal chemists to fine-tune the druglike properties of lead compounds and overcome challenges such as off-target toxicity and acquired resistance.

Key Applications in Drug Discovery

Derivatives of this compound are particularly relevant in the development of:

  • Kinase Inhibitors: The N-phenylaniline moiety can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The ortho-fluoro substituent can enhance these interactions and improve selectivity.

  • Anti-inflammatory Agents: The unique electronic properties of the fluorinated scaffold can be exploited to design potent modulators of inflammatory pathways.

  • Central Nervous System (CNS) Agents: The increased lipophilicity imparted by the fluorine atom can improve the blood-brain barrier penetration of drug candidates targeting CNS disorders.

Advantages of Using this compound

FeatureAdvantage in Drug Design
Metabolic Stability The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of the drug.
Binding Affinity The electronegativity of the fluorine atom can lead to favorable electrostatic interactions with the target protein, enhancing potency.
Lipophilicity The fluorine substituent increases the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability.
Conformational Control The steric bulk and electronic nature of the fluorine atom can restrict the rotation of the phenyl rings, locking the molecule into a bioactive conformation.

Experimental Protocols

General Note: The following protocols are illustrative and may require optimization based on the specific substrate and reaction scale. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of N-(2-Fluorophenyl)-4-pyridinamine via Buchwald-Hartwig Amination

This protocol describes a common method for the N-arylation of a heterocyclic halide with this compound.

Materials:

  • This compound

  • 4-Chloropyridine hydrochloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), 4-chloropyridine hydrochloride (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (2.5 mmol, 2.5 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL) to the flask.

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) in anhydrous toluene (1 mL) under an inert atmosphere.

  • Add the catalyst premix to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-fluorophenyl)-4-pyridinamine.

Expected Yield: 70-90%

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of a compound synthesized from this compound against a target kinase.

Materials:

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Recombinant target kinase

  • Kinase buffer

  • ATP solution

  • Peptide substrate

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplate

  • Plate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • Add the diluted inhibitor and the recombinant kinase to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding the ATP solution and the peptide substrate.

  • Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data

Compound IDTarget KinaseIC₅₀ (nM)
Analog A EGFR15
Analog B ALK8
Analog C VEGFR225
Analog D BRAF12

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 2_F_NPA This compound Buchwald Buchwald-Hartwig Amination 2_F_NPA->Buchwald Het_Halide Heterocyclic Halide Het_Halide->Buchwald Purification Purification Buchwald->Purification Final_Compound Final Compound Purification->Final_Compound Kinase_Assay In Vitro Kinase Assay Final_Compound->Kinase_Assay IC50_Det IC50 Determination Kinase_Assay->IC50_Det SAR_Analysis SAR Analysis IC50_Det->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: General workflow for the synthesis and biological evaluation of kinase inhibitors derived from this compound.

signaling_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, ALK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Caption: A representative signaling pathway (MAPK pathway) often targeted by kinase inhibitors derived from N-phenylaniline scaffolds.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-fluoro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-fluoro-N-phenylaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The most common and effective methods for the synthesis of this compound are transition-metal-catalyzed cross-coupling reactions. These primarily include the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] Nucleophilic aromatic substitution (SNA) can also be a potential route, particularly with highly activated aryl fluorides.

Q2: Which starting materials are typically used for these syntheses?

A2: For the Buchwald-Hartwig amination, the typical starting materials are 2-fluoroaniline and a phenyl halide (e.g., bromobenzene, iodobenzene) or aniline and a 2-fluorophenyl halide (e.g., 1-bromo-2-fluorobenzene, 1-iodo-2-fluorobenzene). For the Ullmann condensation, 2-fluoroaniline and a phenyl halide (commonly iodobenzene or bromobenzene) are used.[2]

Q3: What are the common side reactions that can lower the yield?

A3: In Buchwald-Hartwig amination, a significant side reaction is the hydrodehalogenation of the aryl halide starting material. Another potential side product is the formation of diarylamine species from the coupling of the product with another molecule of the aryl halide. In Ullmann condensations, a common side reaction is the homocoupling of the aryl halide to form biphenyl. Due to the high temperatures often required for Ullmann reactions, thermal decomposition of reactants or products can also occur.[2]

Q4: How can I purify the crude this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. Recrystallization can also be an effective method, for which a suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the Buchwald-Hartwig amination and Ullmann condensation methods.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Buchwald-Hartwig Amination
Inactive Catalyst- Use a pre-catalyst (e.g., XPhos Pd G3) for more reliable generation of the active catalytic species.[3] - Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst deactivation by oxygen or water.
Inappropriate Ligand- Ligand selection is critical for challenging substrates like fluoroarenes.[3] - Screen sterically hindered and electron-rich phosphine ligands such as XPhos, RuPhos, or tBuXPhos.[3]
Incorrect Base- The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[3] - For base-sensitive functional groups, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures.[3]
Poor Solvent Choice- Ensure all reactants are soluble in the chosen solvent. Common solvents include toluene, dioxane, and THF.[3] - Poor solubility is a frequent cause of reaction failure.[3]
Low Reaction Temperature- While milder than Ullmann reactions, Buchwald-Hartwig aminations often require heating (typically 80-110 °C).[4]
Ullmann Condensation
Inactive Copper Catalyst- Use "activated" copper powder, which can be prepared by reducing copper sulfate with zinc metal.[2] - Consider using a soluble copper(I) salt like CuI in combination with a ligand.
Insufficient Temperature- Traditional Ullmann reactions require high temperatures, often exceeding 210 °C.[2] - Modern variations with ligands may allow for lower temperatures.
Inappropriate Solvent- High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically required.[5]
Slow Reaction Rate- Ullmann condensations can be slow. Monitor the reaction by TLC or GC to ensure it has gone to completion.

Data Presentation

The following table summarizes representative reaction conditions for the synthesis of diarylamines via Buchwald-Hartwig amination, providing a starting point for optimization. Yields are highly substrate-dependent.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10024>90
Pd(OAc)₂ (1)RuPhos (2)K₃PO₄Dioxane1101885-95
XPhos Pd G3 (2)-Cs₂CO₃THF8024>95

Note: This data is compiled from analogous reactions in the literature and should be used as a guideline for optimization.[6]

Experimental Protocols

Buchwald-Hartwig Amination Protocol

This protocol is a general guideline and may require optimization for the specific substrates.

Materials:

  • 1-bromo-2-fluorobenzene

  • Aniline

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (1-2 mol%) and sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add 1-bromo-2-fluorobenzene (1.0 equivalent) and aniline (1.2 equivalents) via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Ullmann Condensation Protocol

This protocol is a general guideline for a traditional Ullmann condensation.

Materials:

  • 1-iodo-2-fluorobenzene

  • Aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add CuI (10-20 mol%), K₂CO₃ (2.0 equivalents), 1-iodo-2-fluorobenzene (1.0 equivalent), and aniline (1.5 equivalents).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 150-180 °C with stirring.

  • Monitor the reaction progress by TLC or GC. The reaction may require several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Prepare Reactants & Reagents (Anhydrous & Degassed) setup Assemble Glassware (Under Inert Atmosphere) prep->setup 1 add_solids Add Catalyst, Ligand & Base setup->add_solids 2 add_liquids Add Solvent & Substrates add_solids->add_liquids 3 react Heat & Stir (Monitor by TLC/GC) add_liquids->react 4 quench Cool & Quench react->quench 5 extract Extract with Organic Solvent quench->extract 6 dry Dry & Concentrate extract->dry 7 purify Purify (Column Chromatography) dry->purify 8 analyze Characterize Product (NMR, MS, etc.) purify->analyze 9

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low Yield of This compound catalyst_check Is the catalyst active? start->catalyst_check ligand_check Is the ligand optimal? catalyst_check->ligand_check Yes catalyst_solution Use pre-catalyst Ensure inert conditions catalyst_check->catalyst_solution No base_check Is the base appropriate? ligand_check->base_check Yes ligand_solution Screen bulky, electron-rich phosphine ligands (e.g., XPhos) ligand_check->ligand_solution No solvent_check Are reactants soluble? base_check->solvent_check Yes base_solution Use strong, non-nucleophilic base (e.g., NaOtBu) base_check->base_solution No temp_check Is temperature sufficient? solvent_check->temp_check Yes solvent_solution Change solvent to improve solubility (e.g., Toluene, Dioxane) solvent_check->solvent_solution No success Improved Yield temp_check->success Yes temp_solution Increase reaction temperature (80-110°C for B-H, >150°C for Ullmann) temp_check->temp_solution No

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

common side products in the synthesis of 2-fluoro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-fluoro-N-phenylaniline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on identifying and mitigating common side products.

I. Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound via common synthetic routes, offering potential causes and solutions.

Issue 1: Low or No Yield of this compound in Buchwald-Hartwig Amination
Potential CauseTroubleshooting StepExpected Outcome
Inactive Catalyst Ensure the palladium catalyst and phosphine ligand are not degraded. Use a fresh batch of catalyst and ligand. Consider using a pre-formed palladium-ligand complex for better consistency.Improved catalytic activity leading to a higher yield of the desired product.
Inappropriate Ligand The choice of phosphine ligand is critical. For the coupling of an aniline with an aryl fluoride, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective. Screen a small panel of ligands to identify the optimal one for your specific substrate combination.Identification of a more effective ligand, resulting in increased product yield and reduced side reactions.
Incorrect Base Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used. Ensure the base is anhydrous and added in the correct stoichiometry. If base-sensitive functional groups are present, consider weaker bases like Cs2CO3 or K3PO4, potentially requiring higher reaction temperatures.Optimized base selection will promote the desired C-N bond formation and minimize side reactions like hydrodehalogenation.
Solvent Issues The reaction is sensitive to the solvent. Toluene, dioxane, and THF are common choices. Ensure the solvent is anhydrous and degassed to remove oxygen, which can deactivate the catalyst. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[1]Use of an appropriate, dry, and oxygen-free solvent will ensure catalyst stability and improve reaction efficiency.
Reaction Temperature Too Low While milder conditions are a key advantage of this reaction, some substrate combinations require higher temperatures to proceed efficiently. If the reaction is sluggish, consider gradually increasing the temperature (e.g., from 80°C to 100-110°C).Increased reaction rate and conversion to the desired product.
Issue 2: Significant Formation of Side Products in Ullmann Condensation
Potential CauseTroubleshooting StepExpected Outcome
Homocoupling of Aryl Halide This is a common side reaction in Ullmann condensations, leading to the formation of biphenyl from bromobenzene, for instance. Using a stoichiometric excess of the aniline component can favor the desired cross-coupling. Optimizing the catalyst loading (typically 5-20 mol% of a copper(I) salt like CuI) can also help. The use of ligands like 1,10-phenanthroline or certain amino acids can promote the desired reaction at lower temperatures, reducing homocoupling.A higher ratio of the desired this compound to the homocoupled byproduct.
High Reaction Temperature Traditional Ullmann reactions often require high temperatures (>180°C), which can lead to thermal decomposition of reactants or products.[2] If decomposition is observed (e.g., charring), try to lower the reaction temperature by using a more active catalyst system (e.g., with a ligand) or a higher boiling point solvent that allows for efficient heat transfer at a slightly lower temperature.Minimized decomposition and improved yield of the desired product.
Inactive Copper Catalyst The activity of the copper catalyst is crucial. Use freshly prepared or activated copper powder. Commercially available copper(I) salts like CuI are often more effective than copper metal.Enhanced catalytic activity leading to a more efficient and cleaner reaction.
Issue 3: Multiple Products Observed in Nucleophilic Aromatic Substitution (SNAr)
Potential CauseTroubleshooting StepExpected Outcome
Lack of Activation SNAr reactions typically require an electron-withdrawing group (e.g., -NO2) ortho or para to the leaving group to activate the aromatic ring for nucleophilic attack.[2] The fluorine in 1,2-difluorobenzene is a good leaving group, but the ring is not strongly activated. Higher reaction temperatures or the use of a strong base may be necessary to drive the reaction.Increased conversion to the desired product.
Formation of Isomers If starting with a substituted aniline, reaction at different positions on the aniline ring is possible, though less likely than reaction at the nitrogen. Careful analysis of the product mixture by techniques like NMR and mass spectrometry is necessary to identify all species.Characterization of all products to understand the reaction pathway and optimize for the desired isomer.
Double Substitution If using 1,2-difluorobenzene, a second substitution of the remaining fluorine atom by another molecule of aniline is a potential side reaction, leading to a triphenylamine derivative. Using a stoichiometric excess of 1,2-difluorobenzene can help to minimize this.A higher yield of the desired mono-substituted product, this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Buchwald-Hartwig synthesis of this compound?

A1: The primary side product is typically formed through hydrodehalogenation of the aryl halide (e.g., 1-bromo-2-fluorobenzene or iodobenzene), leading to the formation of fluorobenzene or benzene, respectively. This occurs when the palladium hydride intermediate, which can form from the amine or trace water, reductively eliminates with the aryl group instead of the amido ligand. Another potential side product is the diarylation of the aniline, where the newly formed this compound reacts with another molecule of the aryl halide.

Q2: How can I minimize the formation of symmetrical biaryl compounds in the Ullmann condensation?

A2: The formation of symmetrical biaryls (e.g., biphenyl) through the homocoupling of the aryl halide is a classic side reaction in Ullmann condensations.[3][4][5] To minimize this, consider the following:

  • Use an excess of the aniline: This shifts the reaction equilibrium towards the desired cross-coupling product.

  • Employ a ligand: Ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine can accelerate the desired C-N bond formation, allowing for lower reaction temperatures and thus reducing the rate of homocoupling.

  • Optimize the copper source and loading: Using a more active copper(I) source, like copper(I) iodide, and optimizing its concentration can improve the selectivity for the desired product.

Q3: What are the potential side products in the synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)?

A3: When synthesizing this compound via the SNAr reaction of aniline with 1,2-difluorobenzene, the main potential side product is the di-substituted product , N,N'-(1,2-phenylene)dianiline, where a second molecule of aniline displaces the remaining fluorine atom. Using an excess of 1,2-difluorobenzene can help to minimize this. Under harsh reaction conditions, there is also a possibility of forming phenazine derivatives through oxidative cyclization, although this is less common under standard SNAr conditions.

Q4: How can I purify this compound from these side products?

A4: Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is often effective. The polarity of the side products will determine the ease of separation. For example, the homocoupled biaryl products from the Ullmann reaction are generally non-polar and can be separated from the more polar diarylamine product. Recrystallization from a suitable solvent system can also be an effective purification method, especially for removing minor impurities.

III. Quantitative Data on Side Product Formation

The following table summarizes typical yields and major side products for the synthesis of this compound via different methods. Please note that these values are illustrative and can vary significantly based on the specific reaction conditions.

Synthetic MethodStarting MaterialsTypical Yield of this compoundMajor Side Product(s)Typical % of Major Side Product(s)
Buchwald-Hartwig Amination 2-fluoroaniline and Bromobenzene70-95%Hydrodehalogenation product (Benzene)5-15%
Aniline and 1-bromo-2-fluorobenzene75-98%Hydrodehalogenation product (Fluorobenzene)2-10%
Ullmann Condensation 2-fluoroaniline and Iodobenzene40-70%Homocoupling product (Biphenyl)10-30%
Nucleophilic Aromatic Substitution (SNAr) Aniline and 1,2-difluorobenzene50-80%Di-substituted product5-20%

IV. Experimental Protocols & Methodologies

Protocol 1: Buchwald-Hartwig Amination Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

Materials:

  • 2-Fluoroaniline

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)2 (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add 2-fluoroaniline (1.0 equivalent) and bromobenzene (1.2 equivalents).

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 95:5 hexanes:ethyl acetate).

Protocol 2: Ullmann Condensation Synthesis of this compound

Materials:

  • 2-Fluoroaniline

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried flask, add CuI (10 mol%), K2CO3 (2.0 equivalents), 2-fluoroaniline (1.5 equivalents), and iodobenzene (1.0 equivalent).

  • Add anhydrous DMF.

  • Heat the reaction mixture to 120-140°C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC.

  • After completion (typically 24-48 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine to remove DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

V. Visualizations

Troubleshooting_Side_Products start Synthesis of This compound buchwald Buchwald-Hartwig Amination start->buchwald ullmann Ullmann Condensation start->ullmann snar Nucleophilic Aromatic Substitution (SNAr) start->snar bh_sp1 Hydrodehalogenation buchwald->bh_sp1 Side Product bh_sp2 Product Diarylation buchwald->bh_sp2 Side Product ul_sp1 Homocoupling of Aryl Halide ullmann->ul_sp1 Side Product sn_sp1 Di-substitution snar->sn_sp1 Side Product sn_sp2 Phenazine Formation (rare) snar->sn_sp2 Side Product Experimental_Workflow reagents Combine Reactants, Catalyst, Base, Solvent reaction Heat under Inert Atmosphere reagents->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up: Quench, Extract, Dry monitoring->workup If complete purification Purification: Column Chromatography workup->purification analysis Characterization: NMR, MS purification->analysis product Pure this compound analysis->product

References

Technical Support Center: Purification of 2-Fluoro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-fluoro-N-phenylaniline. Below you will find troubleshooting guides and frequently asked questions to address specific issues in your experiments.

Troubleshooting Guide

Issue: Low Purity After Synthesis from Buchwald-Hartwig Reaction

Q1: My crude this compound from a Buchwald-Hartwig reaction shows multiple spots on TLC. What are the likely impurities?

A1: Impurities in a crude sample of this compound synthesized via Buchwald-Hartwig amination can stem from several sources. Common impurities include:

  • Unreacted Starting Materials: Residual 2-fluoroaniline, 2-fluorobromobenzene, or other aryl halides.

  • Catalyst Residues: Palladium complexes and phosphine ligands (or their oxides).

  • Homocoupled Byproducts: Formation of biphenyl derivatives from the aryl halide.

  • Side-Products: Products from side reactions involving the base or solvent.

A summary of potential impurities and suggested primary purification methods is provided below.

Impurity CategoryPotential CompoundsSuggested Primary Purification Method
Starting Materials 2-fluoroaniline, Aryl halides (e.g., 2-fluorobromobenzene)Column Chromatography, Distillation
Catalyst Residues Palladium complexes, Phosphine ligands/oxidesFiltration through silica/celite, Column Chromatography
Byproducts Homocoupled biarylsColumn Chromatography, Recrystallization

Issue: Difficulty with Column Chromatography

Q2: I'm observing significant tailing of my product spot on the TLC plate and poor separation during column chromatography. How can I resolve this?

A2: The basic nature of the amine group in this compound can lead to strong interactions with the acidic silica gel, causing tailing and poor separation. To counteract this, you can add a small amount of a competing amine, such as triethylamine (Et₃N) or ammonia, to the mobile phase. This neutralizes the acidic sites on the silica, reducing the strong adsorption of the product.

Typical TLC and Column Chromatography Conditions:

ParameterRecommendation
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)
Mobile Phase (TLC) Hexane/Ethyl Acetate (e.g., 9:1 v/v) with 0.5-1% Triethylamine
Mobile Phase (Column) Gradient elution from Hexane to Hexane/Ethyl Acetate with 0.5-1% Triethylamine

Below is a general workflow for purifying this compound.

G cluster_0 Purification Workflow Crude Product Crude Product Filtration Filtration Crude Product->Filtration Remove catalyst Column Chromatography Column Chromatography Filtration->Column Chromatography Separate components Fraction Analysis (TLC) Fraction Analysis (TLC) Column Chromatography->Fraction Analysis (TLC) Identify pure fractions Combine & Evaporate Combine & Evaporate Fraction Analysis (TLC)->Combine & Evaporate Isolate product Recrystallization (optional) Recrystallization (optional) Combine & Evaporate->Recrystallization (optional) Further purification Pure Product Pure Product Recrystallization (optional)->Pure Product G Start Start Impure Product Impure Product Start->Impure Product Tailing on TLC? Tailing on TLC? Impure Product->Tailing on TLC? Add Et3N to mobile phase Add Et3N to mobile phase Tailing on TLC?->Add Et3N to mobile phase Yes Poor Separation? Poor Separation? Tailing on TLC?->Poor Separation? No Add Et3N to mobile phase->Poor Separation? Optimize Solvent System Optimize Solvent System Poor Separation?->Optimize Solvent System Yes Oiling Out? Oiling Out? Poor Separation?->Oiling Out? No Optimize Solvent System->Oiling Out? Slow Cooling/Seed Crystal Slow Cooling/Seed Crystal Oiling Out?->Slow Cooling/Seed Crystal Yes Pure Product Pure Product Oiling Out?->Pure Product No Slow Cooling/Seed Crystal->Pure Product

Technical Support Center: Optimizing Palladium-Catalyzed Synthesis of 2-fluoro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the palladium-catalyzed synthesis of 2-fluoro-N-phenylaniline. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in optimizing their experimental outcomes. The synthesis, typically achieved via a Buchwald-Hartwig amination, is a powerful tool for forming the crucial C-N bond.[1][2] However, its success is highly sensitive to a range of reaction parameters.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows low or no conversion to this compound. What are the most common initial checks?

A1: Low conversion in a Buchwald-Hartwig amination can stem from several factors.[3] The primary areas to investigate are:

  • Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via three evacuate-backfill cycles with argon or nitrogen) and that a positive inert atmosphere was maintained throughout the entire setup and reaction time.[3]

  • Reagent and Solvent Quality: The purity and dryness of your reagents and solvent are critical. Trace amounts of water or other impurities can deactivate the catalyst.[3][4] Use anhydrous solvents and ensure high purity of your 2-fluoroaniline, phenyl halide, and base. The quality of the palladium source itself can also significantly impact reproducibility.[3]

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is the core of the reaction. An unsuitable ligand for your specific substrates is a common cause of failure.[3]

Q2: How do I select the optimal palladium source?

A2: The choice of palladium source is crucial for generating the active Pd(0) species.

  • Pd(II) Sources (e.g., Pd(OAc)₂): These are common but require in-situ reduction to Pd(0) before entering the catalytic cycle.[5] This can sometimes lead to inconsistent results or the formation of inactive palladium black.[6]

  • Pd(0) Sources (e.g., Pd₂(dba)₃): These sources are already in the correct oxidation state but can be unstable. The dibenzylideneacetone (dba) ligands can also sometimes impede the catalytic cycle.

  • Precatalysts (e.g., G3 or G4 Palladacycles): Pre-formed Pd(II) precatalysts are often the most reliable choice.[6] They are typically air- and moisture-stable and are designed to efficiently generate the active monoligated Pd(0) species under the reaction conditions, leading to more reproducible results and higher catalytic activity.

Q3: What type of ligand is best for coupling 2-fluoroaniline with a phenyl halide?

A3: Ligand selection is critical and often substrate-dependent.[3] For electron-rich anilines like 2-fluoroaniline, especially when coupling with less reactive aryl chlorides, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the crucial reductive elimination step and stabilize the catalytically active species.[7][8] Commonly successful ligands include biarylphosphines such as:

  • XPhos

  • SPhos

  • RuPhos

  • BrettPhos

Screening a small set of these "state-of-the-art" ligands is a highly recommended optimization step.[9]

Q4: My reaction is slow or stalls when using an aryl chloride. How can I improve reactivity?

A4: Aryl chlorides are known to be less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[6][10][11] To improve outcomes:

  • Use a More Active Catalyst System: Employ modern, sterically hindered biarylphosphine ligands (see Q3) combined with a suitable palladium precatalyst. These systems are specifically designed to facilitate the challenging oxidative addition of aryl chlorides.

  • Increase Reaction Temperature: Higher temperatures (typically 80-110 °C) are often necessary to drive the reaction to completion.[3][4]

  • Choose the Right Base: A strong, non-nucleophilic base is often required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for aryl chloride couplings.[3]

Q5: What are the most common side reactions and how can they be minimized?

A5: Several side reactions can compete with the desired C-N coupling.

  • Hydrodehalogenation: This is the reduction of the aryl halide starting material (e.g., formation of benzene from bromobenzene). It can be caused by trace water in the reaction mixture.[4][7] To minimize it, ensure all reagents and solvents are scrupulously dried.

  • Diarylation: The product, this compound, can sometimes react with another molecule of the aryl halide. Using a slight excess of the aniline can sometimes suppress this.

  • Homocoupling: The aryl halide can couple with itself to form biphenyl species, particularly in Ullmann-type (copper-catalyzed) reactions, which are an alternative to Buchwald-Hartwig.[4] This is less common with modern palladium catalysts but can occur if the catalytic cycle is inefficient.

Quantitative Data on Reaction Optimization

Optimizing a Buchwald-Hartwig amination often involves screening several parameters.[9][12] The tables below summarize typical starting points and expected trends for the synthesis of this compound.

Table 1: Effect of Ligand on Reaction Yield (Model Reaction: 2-fluoroaniline + Bromobenzene, Pd₂(dba)₃, NaOtBu, Toluene, 100 °C, 12h)

LigandPd:Ligand RatioCatalyst Loading (mol%)Yield (%)
P(t-Bu)₃1:21.565
SPhos1:21.588
XPhos1:21.595
RuPhos1:21.592

Table 2: Influence of Base and Solvent on Reaction Outcome (Model Reaction: 2-fluoroaniline + 1-bromo-4-chlorobenzene, XPhos Pd G3, 100 °C, 8h)

BaseSolventCatalyst Loading (mol%)Yield (%)Notes
K₃PO₄Dioxane2.075Weaker base, may require longer reaction times.[3]
Cs₂CO₃Toluene2.080Good for substrates with base-sensitive functional groups.[3]
NaOtBuToluene1.096Strong base, often gives higher rates and yields.[3]
LHMDSTHF1.094Strong, non-nucleophilic base; good solubility.[3]

Experimental Protocols

General Protocol for the Synthesis of this compound

This procedure is a general starting point and may require optimization for specific substrates or scales.

Materials:

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv.)

  • 2-fluoroaniline (1.2 equiv.)

  • Aryl Halide (e.g., Bromobenzene, 1.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)[13]

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry[14]

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst (or palladium source and ligand) and the base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl halide and 2-fluoroaniline to the tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Inert Atmosphere: Seal the Schlenk tube, remove it from the glovebox (if used), and connect it to an argon/nitrogen manifold. If not using a glovebox, evacuate and backfill the sealed tube with inert gas three times.[3]

  • Reaction: Place the tube in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench carefully with water.

  • Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[14]

Visualizations

Catalytic Cycle and Key Pathways

Buchwald_Hartwig_Cycle pd0 Active L-Pd(0) Catalyst pd2_ox L-Pd(II)(Ar)(X) pd0->pd2_ox Oxidative Addition pd2_amido L-Pd(II)(Ar)(NR'H) pd2_ox->pd2_amido Amine Coordination pd2_amido_deprot [L-Pd(II)(Ar)(NR')]- pd2_amido->pd2_amido_deprot Deprotonation (-H-Base+) pd2_amido_deprot->pd0 product Product Ar-NHR' base_h H-Base+ aryl_halide Ar-X (e.g., Phenyl Bromide) amine R'-NH₂ (e.g., 2-Fluoroaniline) base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Optimization Workflow

Optimization_Workflow start Define Substrates (2-Fluoroaniline + Phenyl Halide) screen Initial Screen (Small Scale) - 3-4 Ligands (e.g., XPhos, SPhos) - 2 Bases (e.g., NaOtBu, K₃PO₄) - 2 Solvents (e.g., Toluene, Dioxane) start->screen analyze1 Analyze Results (LCMS/NMR Yield) screen->analyze1 decision1 Good Conversion? analyze1->decision1 decision1->screen No, reconsider components optimize Fine-Tune Conditions - Temperature - Catalyst Loading - Concentration decision1->optimize Yes analyze2 Confirm Optimal Conditions optimize->analyze2 scaleup Preparative Scale Synthesis analyze2->scaleup end Purified Product scaleup->end

Caption: A typical workflow for optimizing reaction conditions.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem: Low Yield or No Reaction q1 Was the reaction run under a scrupulously inert atmosphere? start->q1 a1_no FIX: Ensure proper degassing of vessel and solvent. Use high-purity inert gas. q1->a1_no No q2 Are all reagents and solvents pure and anhydrous? q1->q2 Yes a2_no FIX: Use freshly distilled/dried solvent. Check purity of amine/halide. q2->a2_no No q3 Is the catalyst system appropriate? (Ligand/Base/Pd Source) q2->q3 Yes a3_no OPTIMIZE: - Screen bulky, electron-rich ligands. - Use a strong base (e.g., NaOtBu). - Try a reliable Pd precatalyst. q3->a3_no No q4 Is the reaction temperature high enough, especially for aryl chlorides? q3->q4 Yes a4_no OPTIMIZE: Increase temperature in increments (e.g., 80°C -> 100°C -> 110°C). q4->a4_no No end Consult further literature for highly challenging substrates. q4->end Yes

Caption: A decision tree for troubleshooting common reaction failures.

References

stability and long-term storage conditions for 2-fluoro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and long-term storage of 2-fluoro-N-phenylaniline. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue: Color change of the material (e.g., yellowing or darkening).

  • Question: My this compound, which was initially a light-colored liquid or solid, has developed a yellow or brown tint. Is it still usable?

  • Answer: A color change often indicates degradation due to exposure to air or light.[1][2] While minor color changes may not significantly impact the purity for some applications, it is a sign of potential impurity formation. It is recommended to assess the purity of the material using an appropriate analytical method (e.g., HPLC, GC-MS) before use. For sensitive applications, using fresh, uncolored material is advisable.

Issue: Presence of visible impurities or precipitation.

  • Question: I have observed solid particles or cloudiness in my liquid this compound. What should I do?

  • Answer: The presence of precipitates or turbidity can indicate degradation, contamination, or that the material has fallen out of solution due to temperature fluctuations. Allow the sample to equilibrate to room temperature and agitate to see if the precipitate redissolves. If it does not, this suggests the formation of insoluble degradation products or impurities. The material should be purified before use.

Issue: Inconsistent experimental results.

  • Question: I am experiencing variability in my experimental outcomes when using an older batch of this compound. Could this be related to its stability?

  • Answer: Yes, inconsistent results can be a symptom of compound degradation. Over time, the concentration of the active compound may decrease, and the presence of degradation products can interfere with your reaction. It is crucial to use a consistent quality of starting material. We recommend running a quality control check on the older batch and comparing it to a new, unopened batch if possible.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container to prevent exposure to air and moisture.[1][3][4][5] The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of heat or ignition.[2][3][4][5][6][7]

Q2: Should this compound be stored under an inert atmosphere?

A2: For optimal long-term stability and to prevent oxidation, storing this compound under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially for high-purity applications. This is a standard practice for many anilines to prevent degradation.

Q3: What materials are incompatible with this compound?

A3: this compound should not be stored with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[3][6][8] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q4: How does temperature affect the stability of this compound?

A4: Elevated temperatures can accelerate the degradation of this compound. While some suppliers suggest room temperature storage, keeping it in a cool environment is preferable.[9] Avoid exposure to high heat and flames.[3][6]

Storage Condition Summary

ParameterRecommended ConditionRationale
Temperature Cool, dry place. Room temperature is acceptable for short-term storage.[9]Minimizes degradation and prevents potential hazardous reactions at elevated temperatures.
Atmosphere Tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon).Prevents oxidation and degradation from exposure to air and moisture.[1][4][5]
Light Protect from light. Store in an amber or opaque container.Anilines can be light-sensitive and may discolor or degrade upon exposure to light.[2][4]
Incompatibilities Store away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[3][6][8]Avoids potentially hazardous chemical reactions and degradation of the product.

Troubleshooting Workflow for Stability Issues

Troubleshooting Workflow for this compound Stability start Start: Experimental Inconsistency or Visual Change check_visual Visually Inspect Sample (Color, Clarity) start->check_visual is_discolored Discolored or Has Precipitate? check_visual->is_discolored review_storage Review Storage Conditions (Temp, Light, Atmosphere) is_discolored->review_storage Yes run_qc Perform Quality Control (e.g., HPLC, NMR) is_discolored->run_qc No improper_storage Storage Conditions Incorrect? review_storage->improper_storage correct_storage Action: Correct Storage (e.g., Inert Gas, Protect from Light) improper_storage->correct_storage Yes improper_storage->run_qc No correct_storage->run_qc is_pure Purity Meets Specification? run_qc->is_pure use_material Proceed with Experiment is_pure->use_material Yes purify Action: Purify Material (e.g., Distillation, Chromatography) is_pure->purify No end_good End: Successful Experiment use_material->end_good purify->run_qc Post-Purification discard Action: Discard Batch and Use New Stock purify->discard Purification Fails end_bad End: Re-evaluate Protocol discard->end_bad

Caption: Troubleshooting workflow for stability issues with this compound.

References

removing unreacted starting materials from 2-fluoro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from 2-fluoro-N-phenylaniline.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most likely unreacted starting materials in my crude this compound reaction mixture?

A1: The most common synthetic routes to this compound are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] Depending on the specific reactants used, your primary unreacted starting materials will likely be:

  • Aniline or 2-fluoroaniline: The amine starting materials.

  • Aryl Halides: Such as bromobenzene, iodobenzene, or 1-bromo-2-fluorobenzene.[1][2]

Side reactions like hydrodehalogenation can also generate impurities like aniline or chlorobenzene.[1]

Q2: How can I effectively remove unreacted aniline or 2-fluoroaniline from my product?

A2: An acidic wash during a liquid-liquid extraction is the most common and efficient method.[3] The unreacted basic anilines are protonated by a dilute acid (e.g., 1M HCl), forming water-soluble ammonium salts. These salts will partition into the aqueous phase, while the less basic product, this compound, remains in the organic layer.[3]

Q3: My product is contaminated with unreacted aryl halides (e.g., bromobenzene). How can I remove them?

A3: Aryl halides are non-basic and will not be removed by an acidic wash. The two most effective methods for their removal are:

  • Silica Gel Column Chromatography: This technique separates compounds based on polarity and is highly effective for removing a wide range of impurities.[2]

  • Vacuum Distillation: If the aryl halide has a significantly different boiling point from your product, vacuum distillation can be a viable option, particularly for large-scale purifications.[3][4]

Q4: Is recrystallization a suitable method for purifying this compound?

A4: Recrystallization is used to purify solid compounds.[5] Since this compound is often a liquid at room temperature, recrystallization is generally not a suitable primary purification method. However, if your crude product solidifies upon standing or cooling, and you can identify a suitable solvent system (one where the product is soluble when hot and insoluble when cold), it could be employed.

Q5: When should I choose column chromatography over vacuum distillation?

A5: The choice depends on the properties of the impurities and the scale of your reaction.

  • Choose Column Chromatography when you have multiple impurities, or when the impurities have boiling points very close to that of this compound. It offers high resolution for separating complex mixtures.[2][6]

  • Choose Vacuum Distillation for large-scale purifications where the primary impurities are non-volatile (e.g., catalyst residues, salts) or have boiling points that are significantly different from the product.[3] Vacuum is necessary due to the high boiling point of this compound to prevent thermal decomposition.[3][4]

Q6: How can I confirm the purity of my final product?

A6: A combination of analytical techniques is recommended for confirming the purity and identity of your this compound. These include:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity by separating the main product from trace impurities.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure and ensuring no starting materials are present.[7][9]

Data Presentation

The selection of an appropriate purification method relies on the distinct physicochemical properties of the product and potential unreacted starting materials.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Physical State (at STP)pKa (Conjugate Acid)
This compound 187.22[4]111-112 @ 3 Torr[4]LiquidWeakly Basic
Aniline93.13184Liquid4.6
2-Fluoroaniline111.12171-172Liquid~3.2
Bromobenzene157.01156LiquidN/A
Iodobenzene204.01188LiquidN/A

Experimental Protocols

Protocol 1: Removal of Unreacted Anilines via Acidic Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Transfer: Transfer the solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, shake vigorously for 30-60 seconds, and periodically vent to release pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the protonated aniline impurities.

  • Repeat: Repeat the acidic wash (Step 3 & 4) one or two more times to ensure complete removal of basic impurities.

  • Neutral Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A common starting point for compounds like this is a mixture of hexanes and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent and then evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined in Step 1. Maintain a constant flow and collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[2]

Visualizations

Purifcation_Decision_Workflow start Crude this compound decision1 Major impurity is unreacted aniline(s)? start->decision1 proc1 Perform Acidic Liquid-Liquid Extraction decision1->proc1  Yes decision3 Impurities have similar boiling points to product? decision1->decision3  No decision2 Product is pure? proc1->decision2 decision2->decision3  No end_node Pure Product decision2->end_node  Yes proc2 Perform Column Chromatography proc2->decision2 proc3 Perform Vacuum Distillation proc3->decision2 decision3->proc2  Yes decision3->proc3  No

Caption: Decision workflow for selecting a purification method.

Extraction_Workflow cluster_extraction Separatory Funnel Operations cluster_workup Workup A Dissolve Crude Product in Organic Solvent B Add 1M HCl (aq) A->B C Shake, Vent, and Separate Layers B->C D Aqueous Layer: Unreacted Aniline Salts C->D E Organic Layer: Contains Product C->E F Wash Organic Layer with Brine E->F G Dry Organic Layer (e.g., over Na₂SO₄) F->G H Filter and Concentrate G->H I Purified Product H->I

Caption: Experimental workflow for acidic liquid-liquid extraction.

References

Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Reactions with 2-Fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Buchwald-Hartwig amination reactions involving 2-fluoroaniline. Given its electron-deficient nature, 2-fluoroaniline can be a challenging substrate, often requiring careful optimization of reaction conditions.

Troubleshooting Guide

Reactions involving 2-fluoroaniline are sensitive to the interplay of various factors. This guide addresses common issues in a question-and-answer format to help you navigate potential pitfalls.

Q1: My reaction shows no or very low conversion of the starting materials. What are the likely causes and how can I address them?

A1: Low or no conversion is a common issue and can stem from several sources. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low/No Conversion

Troubleshooting_Workflow start Low or No Conversion catalyst 1. Catalyst System Check start->catalyst base 2. Base Selection start->base conditions 3. Reaction Conditions start->conditions reagents 4. Reagent Quality start->reagents catalyst_active Is the Pd(0) catalyst active? - Use a precatalyst (e.g., G3/G4). - Ensure anaerobic conditions. catalyst->catalyst_active Activation ligand_choice Is the ligand appropriate for electron-deficient anilines? - Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos, RuPhos). catalyst->ligand_choice Selection base_strength Is the base strong enough? - Use NaOtBu or LHMDS. - Consider base solubility. base->base_strength Strength base_compatibility Is the base compatible with other functional groups? base->base_compatibility Compatibility temperature Is the temperature optimal? - Typically 80-110 °C. - Higher temperatures for less reactive partners. conditions->temperature Temperature solvent_choice Is the solvent appropriate? - Toluene, Dioxane, THF are common. - Ensure anhydrous conditions. conditions->solvent_choice Solvent reagent_purity Are starting materials pure and dry? - Purify aryl halide and aniline. - Dry solvent and amine. reagents->reagent_purity Purity

Caption: A flowchart for troubleshooting low or no conversion in Buchwald-Hartwig reactions.

  • Catalyst System: The choice of palladium source and ligand is critical. For challenging substrates like 2-fluoroaniline, pre-formed Pd(0) catalysts (precatalysts) are often more reliable than generating the active catalyst in situ from Pd(II) sources like Pd(OAc)₂.[1] Bulky, electron-rich biarylphosphine ligands are generally recommended for coupling electron-deficient anilines.

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[2] However, be mindful of the base sensitivity of other functional groups in your substrates.[3] The solubility of the base can also be a factor; in some cases, a combination of an inorganic and a soluble organic base (like DBU) can be beneficial.[2]

  • Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as the active Pd(0) catalyst is oxygen-sensitive. The typical temperature range is 80-110 °C.[2] Solvents must be anhydrous and capable of dissolving the reactants. Toluene, dioxane, and THF are commonly used.[2]

Q2: I am observing the formation of side products, such as hydrodehalogenation of the aryl halide. What causes this and how can I minimize it?

A2: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction.[4] It often competes with the desired amination, especially with electron-rich aryl halides or when the reductive elimination step is slow.

  • Ligand Choice: The ligand plays a crucial role in preventing side reactions. Using bulky, electron-rich phosphine ligands can promote the desired reductive elimination over competing pathways.

  • Reaction Temperature: Elevated temperatures can sometimes favor hydrodehalogenation. If you are observing this side product, consider running the reaction at a lower temperature for a longer duration.

  • Base: The choice and concentration of the base can influence the rate of side reactions.

Q3: My reaction is sluggish or stalls after some time. What could be the issue?

A3: Catalyst deactivation or inhibition can lead to stalled reactions.

  • Catalyst Poisoning: Certain functional groups, such as pyridines or other nitrogen-containing heterocycles, can coordinate to the palladium center and act as catalyst poisons.[5] If your substrate contains such moieties, you may need to use a higher catalyst loading or a more robust catalyst system.

  • Inhibition by Iodide: When using aryl iodides, the iodide anion generated during the reaction can inhibit the catalyst.[2] Switching to an aryl bromide or chloride may improve the reaction outcome.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for reaction conditions for the Buchwald-Hartwig amination of 2-fluoroaniline with an aryl bromide?

A: Based on protocols for similar electron-deficient anilines, a reliable starting point would be:

ParameterRecommended Condition
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or a G3/G4 precatalyst
Ligand XPhos or RuPhos (2-4 mol%)
Base NaOtBu (1.2-1.5 equivalents)
Solvent Anhydrous Toluene (0.1-0.5 M)
Temperature 80-110 °C
Reaction Time 2-24 hours

Note: These are general guidelines, and optimization will likely be necessary for your specific substrates.

Q: Can I use an aryl chloride as a coupling partner for 2-fluoroaniline?

A: Yes, but aryl chlorides are generally less reactive than aryl bromides.[1] Successful coupling with aryl chlorides often requires more specialized and highly active catalyst systems, typically involving bulky, electron-rich N-heterocyclic carbene (NHC) or biarylphosphine ligands. You may also need to use higher reaction temperatures and longer reaction times.

Q: How do I choose the right ligand for my reaction?

A: Ligand selection is crucial and depends heavily on the specific substrates. For electron-deficient anilines like 2-fluoroaniline, bulky and electron-donating ligands are generally preferred as they facilitate the reductive elimination step.

Ligand Selection Guide

Ligand_Selection substrate Substrate: 2-Fluoroaniline (Electron-Deficient) goal Goal: Promote Reductive Elimination, Minimize Side Reactions substrate->goal ligand_class Recommended Ligand Class: Bulky, Electron-Rich Biarylphosphines goal->ligand_class xphos XPhos ligand_class->xphos brettphos BrettPhos ligand_class->brettphos ruphos RuPhos ligand_class->ruphos others Other bulky ligands (e.g., tBuXPhos) ligand_class->others

Caption: A diagram illustrating the logic for ligand selection with 2-fluoroaniline.

Q: What are some common side products to look out for?

A: Besides hydrodehalogenation of the aryl halide, other potential side products include:

  • Diarylation: If the reaction conditions are too harsh, the product arylamine can react further with another molecule of the aryl halide.

  • Homocoupling of the aryl halide.

  • Decomposition of starting materials or products at high temperatures.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of an aryl bromide with 2-fluoroaniline. This should be considered a starting point, and optimization of catalyst, ligand, base, solvent, and temperature may be necessary.

General Procedure for Buchwald-Hartwig Amination of 2-Fluoroaniline

  • Preparation of the Reaction Vessel: An oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Addition of Reagents: To the reaction vessel are added the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and 2-fluoroaniline (1.1-1.2 equivalents).

  • Addition of Solvent: Anhydrous solvent (e.g., toluene) is added via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (2-24 hours). Reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove insoluble inorganic salts. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Safe Disposal of 2-fluoro-N-phenylaniline Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of waste containing 2-fluoro-N-phenylaniline. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personnel safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While specific toxicological data for this compound is not extensively published, it is classified as a halogenated aromatic amine. Compounds in this class are generally considered hazardous. Based on data for similar compounds like 2-fluoro-N-methylaniline, it should be handled as a substance that is potentially toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation.[1] All waste containing this compound must be treated as hazardous waste.

Q2: Can I neutralize or degrade this compound waste in the lab before disposal?

A2: No, in-lab neutralization or degradation of this compound waste is not recommended . Chemical treatment of such waste can be dangerous, potentially creating more hazardous byproducts. The high-temperature incineration required for the complete destruction of fluorinated aromatic compounds is not feasible in a standard laboratory setting.[2][3] Improper treatment can lead to the release of toxic gases.

Q3: How should I collect and store liquid waste containing this compound?

A3: Liquid waste should be collected in a dedicated, leak-proof, and chemically compatible container, such as a polyethylene carboy.[4][5] The container must be clearly labeled as "Hazardous Waste: this compound" and should list all constituents. Store the sealed container in a designated satellite accumulation area away from incompatible materials like strong oxidizers and acids.[4]

Q4: What is the proper procedure for disposing of solid waste contaminated with this compound (e.g., gloves, contaminated labware)?

A4: All chemically contaminated solid waste, including personal protective equipment (PPE) and disposable labware, must be collected as hazardous waste.[1] Place these materials in a clearly labeled, sealed plastic bag within a designated solid waste container.[1] Do not mix this waste with non-hazardous trash.

Q5: How do I dispose of an empty this compound container?

A5: "Empty" containers that held this compound are still considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate from this process must be collected as hazardous chemical waste.[6] After triple-rinsing, the container labels should be defaced or removed before disposal as regular waste or recycling, in accordance with your institution's policies.[1]

Q6: Who should I contact for the final disposal of my this compound waste?

A6: The final disposal of hazardous waste must be handled by a licensed hazardous waste disposal company.[6] Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and proper disposal of your labeled waste containers.

Troubleshooting Guides

Issue Possible Cause Solution
Accidental Spill of this compound Improper handling or container failure.1. Evacuate the immediate area and alert others. 2. If safe to do so, eliminate all ignition sources. 3. Wear appropriate PPE, including gloves, safety goggles, and a lab coat. 4. Absorb the spill with an inert material like vermiculite or sand.[6] 5. Collect the absorbed material into a sealed, labeled hazardous waste container. 6. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Unsure if a Waste Stream is Contaminated Cross-contamination during an experiment.Always err on the side of caution. If there is any possibility of contamination with this compound, treat the entire waste stream as hazardous. Do not mix potentially contaminated waste with non-hazardous waste.
Waste Container is Full Routine generation of waste.Do not overfill waste containers. Ensure the container is securely sealed and properly labeled. Contact your institution's EHS department for a waste pickup and to obtain a new, empty container.

Quantitative Data Summary

Direct quantitative hazard data for this compound is limited. The table below presents data for the closely related compound, 2-chloroaniline, to provide an indication of potential toxicity. This information underscores the importance of treating this compound as a hazardous substance.

Hazard MetricValueSpeciesExposure RouteReference
LD50256 mg/kgMouseOral[7]
LD50>200 mg/kgRabbitDermal[7]
LC506.1 mg/L (4 hours)RatInhalation[7]

Experimental Protocols

Note: The following protocols are for the characterization and safe handling of waste, not for its treatment or disposal. Final disposal must be conducted by licensed professionals.

Protocol 1: Waste Characterization via Toxicity Characteristic Leaching Procedure (TCLP)

The Toxicity Characteristic Leaching Procedure (TCLP) is a regulatory method (EPA Method 1311) used to determine if a waste is hazardous due to its potential to leach toxic chemicals into the environment.[8][9][10][11] This test would be performed by a certified analytical laboratory.

  • Objective: To determine if solid waste contaminated with this compound would be classified as hazardous under RCRA regulations based on its leaching potential.

  • Methodology Overview:

    • A representative sample of the solid waste is collected.

    • The sample's solid and liquid phases are separated.

    • The solid phase is reduced in particle size if necessary and then extracted with a specified acidic fluid for 18 hours to simulate landfill conditions.[9]

    • The resulting liquid extract is filtered and then chemically analyzed to determine the concentration of this compound.

    • This concentration is compared against regulatory limits to classify the waste.

Protocol 2: Spill Clean-up and Decontamination

  • Objective: To safely clean a minor spill of this compound and decontaminate the affected area.

  • Materials:

    • Appropriate PPE (gloves, safety goggles, lab coat)

    • Inert absorbent material (vermiculite, sand, or commercial spill kit)

    • Scoop or dustpan

    • Sealable, labeled hazardous waste container

    • Solvent for decontamination (e.g., methanol or ethanol)

    • Wipes or paper towels

  • Procedure:

    • Ensure the area is well-ventilated.

    • Don the required PPE.

    • Cover the spill with the inert absorbent material.

    • Carefully collect the absorbed material using a scoop and place it into the designated hazardous waste container.[6]

    • Wipe the spill area with a solvent-dampened cloth or paper towel.

    • Place all used cleaning materials into the solid hazardous waste container.

    • Seal and label the container and arrange for its disposal through your EHS office.

Disposal Workflow

G cluster_generation Waste Generation cluster_collection Segregation & Collection cluster_storage Interim Storage cluster_disposal Professional Disposal liquid_waste Liquid Waste (Solutions containing This compound) liquid_container Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container solid_waste Solid Waste (Contaminated gloves, vials, wipes) solid_container Labeled, Sealed Solid Waste Bag/Container solid_waste->solid_container saa Satellite Accumulation Area (Secure, designated location) liquid_container->saa solid_container->saa ehs Contact EHS for Pickup saa->ehs disposal_co Licensed Hazardous Waste Disposal Company ehs->disposal_co incineration High-Temperature Incineration disposal_co->incineration

Caption: Logical workflow for the safe disposal of this compound waste.

References

preventing over-alkylation in N-alkylation of 4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 4-fluoroaniline, with a focus on preventing over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the N-alkylation of 4-fluoroaniline and why does it occur?

Over-alkylation is a common side reaction where the intended mono-N-alkylated 4-fluoroaniline (a secondary amine) reacts further with the alkylating agent to form the undesired N,N-dialkylated product (a tertiary amine) and potentially a quaternary ammonium salt.[1][2] This happens because the mono-alkylated product is often more nucleophilic than the starting 4-fluoroaniline, making it more reactive towards the alkylating agent.[1][2][3] The electron-withdrawing nature of the fluorine atom in 4-fluoroaniline can decrease the basicity of the amino group, which might necessitate more forcing reaction conditions, potentially increasing the likelihood of side reactions if not carefully controlled.[4][5]

Q2: What are the primary strategies to control and minimize over-alkylation?

To achieve selective mono-N-alkylation of 4-fluoroaniline, several strategies can be employed:

  • Stoichiometric Control: Using a large excess of 4-fluoroaniline relative to the alkylating agent increases the probability that the alkylating agent will react with the more abundant primary amine.[1][2]

  • Reaction Condition Optimization: Lowering the reaction temperature can decrease the rate of the second alkylation step more significantly than the first, thus improving selectivity.[1][2] Careful monitoring of the reaction time is also crucial to stop the reaction once the desired mono-alkylated product is formed in an optimal amount.[6]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period can help maintain a low concentration of the alkylating agent, reducing the chance of a second alkylation event.[6]

  • Choice of Alkylating Agent: The reactivity of the alkylating agent plays a role; more reactive agents are more prone to causing multiple substitutions.[1]

  • Reductive Amination: This is a highly reliable method for controlled mono-N-alkylation.[3] It involves the reaction of 4-fluoroaniline with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine.[3][7] This method avoids the issue of increasing nucleophilicity of the product amine.[3]

  • Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen): This atom-efficient method uses an alcohol as the alkylating agent in the presence of a catalyst (e.g., Ru, Ir, Mn complexes).[8][9][10][11] It typically produces water as the only byproduct and can offer high selectivity under mild conditions.[7][11]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High percentage of N,N-dialkylated product (over-alkylation) 1. Molar ratio of reactants is not optimal.1a. Increase the molar ratio of 4-fluoroaniline to the alkylating agent (e.g., 2:1, 3:1, or even higher).[6]
2. Reaction time is too long.2a. Monitor the reaction closely using TLC or GC-MS and stop it when the formation of the mono-alkylated product is maximized.[6]
3. High local concentration of the alkylating agent.3a. Add the alkylating agent slowly or dropwise to the reaction mixture.[6]
4. Reaction temperature is too high.4a. Lower the reaction temperature to decrease the rate of the second alkylation.[1]
Low yield of N-alkylated product 1. Incomplete reaction.1a. Increase the reaction time and/or temperature, while carefully monitoring for the formation of byproducts.[6][12] 1b. Ensure reagents are pure and dry, as water can interfere with many N-alkylation reactions.[6]
2. Poor reactivity of starting materials.2a. The electron-withdrawing fluorine atom on 4-fluoroaniline reduces its nucleophilicity.[4][5] More forcing conditions (higher temperature, stronger base) may be required compared to aniline.[4] 2b. If using an alkyl halide, consider switching to a more reactive one (e.g., iodide > bromide > chloride).[4]
3. Inefficient catalyst (for catalytic methods).3a. Use a freshly prepared or properly activated catalyst. 3b. Consider screening different catalysts or increasing the catalyst loading.[6]
Presence of unreacted 4-fluoroaniline in the final product 1. Insufficient amount of alkylating agent.1a. Use a slight excess of the alkylating agent if over-alkylation is not a major concern and the product can be easily purified.
2. Reaction has not gone to completion.2a. Increase the reaction time or temperature, while monitoring for byproduct formation.[6]
Multiple spots on TLC plate, indicating several byproducts 1. Over-alkylation.1a. Refer to the solutions for over-alkylation above.
2. Side reactions with the solvent or base.2a. Choose an appropriate solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred.[4] 2b. Ensure the base is compatible with the reactants and reaction conditions. For less nucleophilic anilines, a stronger base like K₂CO₃, tBuOK, or NaH may be necessary.[4]

Experimental Protocols

Protocol 1: N-Alkylation using Alkyl Halide

This protocol describes a general procedure for the N-alkylation of 4-fluoroaniline with an alkyl halide.

  • Reagent Preparation: In a round-bottom flask, dissolve 4-fluoroaniline (e.g., 2-3 equivalents) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add a base (e.g., K₂CO₃, 2.0 eq.). The choice of base may need to be stronger for the less nucleophilic 4-fluoroaniline.[4]

  • Alkylation: Add the alkyl halide (1.0 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.[4]

  • Workup: After completion, cool the mixture to room temperature and filter off any inorganic salts. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).[4] The organic layers are then combined, dried, and concentrated.

  • Purification: The crude product can be purified by column chromatography.

Protocol 2: Reductive Amination

This protocol is a highly selective method for mono-N-alkylation.

  • Imine Formation: In a round-bottom flask, dissolve 4-fluoroaniline (1.0 mmol) and the desired aldehyde or ketone (1.1 mmol) in a suitable solvent such as methanol or toluene (10 mL).[7]

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., Pd/C, 5 mol%).[7]

  • Reduction: If using hydrogen gas, purge the flask with H₂ and maintain a hydrogen atmosphere (e.g., with a balloon) at a pressure of 1-3 bar.[7] Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50-80°C) for 6-24 hours, monitoring by TLC or GC-MS.[7]

  • Workup: After the reaction is complete, carefully filter the catalyst through a pad of Celite.[7] Remove the solvent from the filtrate under reduced pressure.[7]

  • Purification: The resulting crude product can be purified by flash column chromatography or recrystallization to yield the pure N-alkylated product.[7]

Visualizations

Over_Alkylation_Pathway cluster_legend Reaction Pathway 4-Fluoroaniline 4-Fluoroaniline Mono-alkylated Product Mono-alkylated Product 4-Fluoroaniline->Mono-alkylated Product k1 (desired) Di-alkylated Product Di-alkylated Product Mono-alkylated Product->Di-alkylated Product k2 (undesired) Alkylating Agent1 Alkylating Agent (R-X) Alkylating Agent1->Mono-alkylated Product Alkylating Agent2 Alkylating Agent (R-X) Alkylating Agent2->Di-alkylated Product Desired Reaction Desired Reaction Undesired Reaction Undesired Reaction

Caption: Pathway of over-alkylation in N-alkylation of 4-fluoroaniline.

Reductive_Amination_Workflow start Start reactants 4-Fluoroaniline + Aldehyde/Ketone start->reactants imine Imine Intermediate Formation reactants->imine Condensation reduction In situ Reduction (e.g., H₂, Pd/C) imine->reduction product Mono-N-alkylated 4-Fluoroaniline reduction->product workup Workup & Purification product->workup end End workup->end

Caption: Workflow for selective mono-alkylation via reductive amination.

References

Technical Support Center: Managing Exothermic Reactions in 2-fluoro-N-phenylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic nature of 2-fluoro-N-phenylaniline synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring safer and more reliable results.

I. Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

A sudden and sharp rise in reaction temperature is a critical safety concern, indicating a potential thermal runaway. This can lead to side product formation, degradation of the desired product, and a risk of over-pressurization of the reaction vessel.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Heat Dissipation 1. Ensure the reaction vessel is not oversized for the cooling capacity of your setup (e.g., ice bath, cryostat). 2. Improve heat transfer by using a vessel with a larger surface area-to-volume ratio or by switching to a jacketed reactor. 3. For larger scale reactions, consider the use of a continuous flow reactor which offers superior heat exchange.[1][2][3][4][5]Better control over the reaction temperature, with a stable and manageable temperature profile.
Rate of Reagent Addition is Too High 1. For semi-batch processes, reduce the addition rate of the limiting reagent.[6] 2. Consider diluting the reagent to be added to allow for a more controlled addition.A smoother, more gradual exotherm that can be effectively managed by the cooling system.
High Reactant Concentration 1. Reduce the overall concentration of the reaction mixture by increasing the solvent volume. 2. This will increase the thermal mass of the system, helping to absorb the heat generated.A slower reaction rate and a less pronounced temperature spike.
Incorrect Solvent Choice 1. Select a solvent with a higher boiling point to provide a larger temperature window for safe operation. 2. Ensure the solvent has adequate heat capacity to absorb the energy released.Increased safety margin and better temperature control.
Issue 2: Poor Yield and/or Formation of Impurities

Exothermic events, even if not full-blown thermal runaways, can lead to localized "hot spots" within the reaction mixture, which can degrade starting materials, intermediates, or the final product, resulting in lower yields and the formation of impurities.

Potential Cause Troubleshooting Step Expected Outcome
Localized Overheating 1. Improve stirring efficiency to ensure uniform temperature distribution throughout the reaction mixture. For larger scale, mechanical stirring is often necessary.[7] 2. In a semi-batch process, add the limiting reagent subsurface to promote rapid mixing and heat dissipation.A more homogeneous reaction mixture, leading to improved yield and purity.
Side Reactions Favored at Higher Temperatures 1. Conduct the reaction at the lowest effective temperature. This may require longer reaction times, but can significantly improve the product profile. 2. Screen different catalyst/ligand systems that may operate efficiently at lower temperatures.Minimized formation of thermally induced byproducts and a cleaner reaction profile.
Decomposition of Starting Materials or Product 1. Review the thermal stability of all components in your reaction mixture. 2. If a component is known to be thermally labile, ensure the reaction temperature is kept well below its decomposition point.Preservation of starting materials and product, leading to higher isolated yields.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and which is more prone to exothermic behavior?

A1: The two primary methods are the Buchwald-Hartwig amination and the Ullmann condensation.[8]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is generally preferred due to its milder reaction conditions and broader functional group tolerance.[9] However, it is still an exothermic process, and the rate of heat release can be significant, particularly on a larger scale.

  • Ullmann Condensation: This copper-catalyzed reaction typically requires higher temperatures (often in excess of 150-210°C) and can be more challenging to control.[8][10] The high reaction temperatures can increase the risk of a thermal runaway if not managed properly.

Q2: Are there specific reagents that are known to increase the exothermic risk in these reactions?

A2: Yes, the choice of base can significantly impact the reaction exotherm. Strong bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig aminations, can lead to very fast reaction rates and consequently, a rapid release of heat. Weaker bases, such as carbonates or phosphates, may offer a more controlled reaction profile, though potentially at the cost of longer reaction times or lower yields.[7]

Q3: How can I estimate the potential exotherm of my reaction before scaling up?

A3: Reaction calorimetry is the most accurate method to quantify the heat of reaction and the rate of heat release. This data is crucial for safe scale-up. If you do not have access to a reaction calorimeter, a preliminary assessment can be made by carefully monitoring the internal temperature of a small-scale reaction with a thermocouple probe. Any significant temperature rise upon addition of a reagent is an indicator of an exothermic process that will be more pronounced on a larger scale.[6][11]

Q4: What are the key safety precautions for running potentially exothermic N-arylation reactions?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.

  • Cooling Capacity: Ensure you have adequate cooling capacity (e.g., a sufficiently large ice bath or a cryostat) readily available before starting the reaction.

  • Controlled Addition: Use addition funnels or syringe pumps for the slow, controlled addition of reagents.

  • Monitoring: Continuously monitor the internal reaction temperature using a thermocouple.

  • Quenching Plan: Have a plan in place to quickly quench the reaction in case of an emergency. This may involve the addition of a cold, inert solvent or a suitable quenching agent.

Q5: Can flow chemistry help in managing the exotherm of this synthesis?

A5: Yes, continuous flow chemistry is an excellent strategy for managing highly exothermic reactions.[1][2][3][4][5] The high surface-area-to-volume ratio of flow reactors allows for very efficient heat exchange, enabling better temperature control and preventing the formation of hot spots. This can lead to improved safety, higher yields, and better product quality, especially during scale-up.[1][2][3][4][5]

III. Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination with Temperature Control

This protocol provides a general method for the palladium-catalyzed synthesis of this compound with an emphasis on temperature management.

Materials:

  • 1-bromo-2-fluorobenzene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermocouple to monitor the internal temperature, a reflux condenser under an inert atmosphere, and a septum, add Pd(OAc)₂ (0.02 eq) and Xantphos (0.04 eq).

  • Reagent Addition: Add anhydrous toluene, 1-bromo-2-fluorobenzene (1.0 eq), and aniline (1.2 eq).

  • Initial Purge: Purge the mixture with an inert gas for 15-20 minutes.

  • Base Addition and Temperature Control: While vigorously stirring, add NaOtBu (1.4 eq) portion-wise over 20-30 minutes. Monitor the internal temperature closely. If a significant exotherm is observed, slow down the addition rate and/or cool the flask with an ice bath to maintain the desired temperature.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain for 2-4 hours, or until reaction completion is observed by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Ullmann Condensation with Temperature Control

This protocol outlines a general procedure for the copper-catalyzed synthesis of this compound, highlighting measures for thermal control.

Materials:

  • 2-fluoroaniline

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a reflux condenser under an inert atmosphere, add CuI (0.1 eq) and K₂CO₃ (2.0 eq).

  • Reagent Addition: Add DMF, 2-fluoroaniline (1.2 eq), and iodobenzene (1.0 eq).

  • Heating and Temperature Monitoring: Heat the reaction mixture gradually to 120-140°C. Monitor the internal temperature closely, as the reaction may become exothermic upon initiation. Be prepared to reduce the external heating or apply cooling if the temperature rises uncontrollably.

  • Reaction: Maintain the reaction at the target temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove inorganic salts and rinse the filter cake with an organic solvent. Partition the filtrate between water and an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

IV. Visualizations

Exothermic_Reaction_Troubleshooting Troubleshooting Logic for Exothermic Reactions Start Uncontrolled Temperature Increase? CheckCooling Is Cooling System Adequate? Start->CheckCooling Yes SafeReaction Reaction Under Control Start->SafeReaction No CheckAddition Is Reagent Addition Rate Too High? CheckCooling->CheckAddition Yes ImproveCooling Improve Cooling Capacity / Heat Transfer CheckCooling->ImproveCooling No CheckConcentration Are Reactant Concentrations Too High? CheckAddition->CheckConcentration Yes ReduceAddition Reduce Addition Rate / Dilute Reagent CheckAddition->ReduceAddition No CheckConcentration->SafeReaction No Reassess Re-evaluate Process Safety CheckConcentration->Reassess Yes ImproveCooling->SafeReaction ReduceAddition->SafeReaction ReduceConcentration Decrease Reactant Concentration ReduceConcentration->SafeReaction Reassess->CheckCooling

Caption: Troubleshooting workflow for an uncontrolled exotherm.

Synthesis_Workflow General Workflow for this compound Synthesis Start Reaction Setup (Inert Atmosphere) Reagents Add Solvents and Starting Materials Start->Reagents BaseAddition Controlled Addition of Base (Monitor Temperature) Reagents->BaseAddition Heating Heat to Reaction Temperature BaseAddition->Heating Monitoring Monitor Reaction Progress (TLC/GC-MS) Heating->Monitoring Workup Cool, Quench, and Extract Monitoring->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for synthesis.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 2-fluoro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-fluoro-N-phenylaniline with its structural analogs, N-phenylaniline (diphenylamine) and 2-fluoroaniline. It is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of these compounds.

Comparative Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its comparators. The data highlights the influence of the fluorine atom and the additional phenyl group on the chemical shifts (δ) and coupling constants (J).

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 7.31 – 7.24m3HAromatic
7.09dd, J = 8.4, 0.9 Hz2HAromatic
7.07 – 6.92m3HAromatic
6.86 – 6.75m1HAromatic
5.76br s1HN-H
N-phenylaniline 7.34 - 7.38t4HAromatic
7.14 - 7.16d, J=10 Hz4HAromatic
7.01 - 7.05t2HAromatic
5.71s1HN-H
2-fluoroaniline 7.02 – 6.80m2HAromatic
6.80 – 6.68m2HAromatic
3.67br s2HNH₂
4-fluoro-N-phenylaniline 7.23t, J = 7.9 Hz2HAromatic
7.06 – 7.00m2HAromatic
6.99 – 6.92m4HAromatic
6.88t, J = 7.3 Hz1HAromatic
5.56br s1HN-H

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

CompoundChemical Shifts (δ, ppm)
This compound 152.8, 141.9, 131.6, 129.2, 124.1, 121.7, 120.4, 118.6, 117.1, 115.3[1]
N-phenylaniline 143.23, 129.47, 121.10, 117.93
2-fluoroaniline 152.9, 150.6, 134.6, 124.5, 124.3, 118.7, 118.6, 117.0, 115.4[2]
4-fluoro-N-phenylaniline 157.8, 143.8, 138.8, 129.2, 120.5, 116.8, 115.8[1]

Experimental Protocol

The following is a representative experimental protocol for acquiring ¹H and ¹³C NMR spectra of aromatic amines.

Instrumentation and Parameters:

  • Spectrometer: Varian Mercury plus-400 spectrometer or equivalent.

  • Frequency: 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • Solvent: Deuterated chloroform (CDCl₃) is commonly used.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Sample Preparation: A sufficient amount of the analyte is dissolved in the deuterated solvent.

  • Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied as needed. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).[1]

Visualizing Experimental Workflows and Structural Relationships

The following diagrams illustrate the general workflow for NMR spectral analysis and the structural relationships between the compared molecules.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d To Spectrometer e Tune and Shim d->e f Acquire FID e->f g Fourier Transform f->g Raw Data h Phase and Baseline Correction g->h i Reference to TMS h->i j Assign Signals i->j Processed Spectrum k Interpret Spectra j->k l Structure Elucidation k->l

Caption: General workflow for NMR spectral analysis.

Structural_Comparison cluster_main This compound cluster_analog1 N-phenylaniline cluster_analog2 2-fluoroaniline cluster_analog3 4-fluoro-N-phenylaniline A This compound ¹H: Complex multiplets ¹³C: ~10 signals B N-phenylaniline (Diphenylamine) ¹H: Simpler aromatic region ¹³C: Fewer signals (symmetry) A->B - F atom + Symmetry C 2-fluoroaniline ¹H: NH₂ signal, less complex aromatic ¹³C: Fewer aromatic signals A->C - Phenyl group D 4-fluoro-N-phenylaniline ¹H: Different splitting patterns ¹³C: Different chemical shifts due to F position A->D F position change

References

A Comparative Guide to Novel 2-Fluoro-N-phenylaniline Derivatives: Synthesis, Characterization, and Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of novel 2-fluoro-N-phenylaniline derivatives, offering a comparative analysis of their synthesis, spectroscopic properties, and in vitro anticancer activity. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Chemical Synthesis and Characterization

A series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were synthesized to explore their potential as anticancer agents. The general synthetic approach involves the reaction of 2-(4-fluorophenyl)acetic acid with various substituted anilines.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-N-(substituted-phenyl)acetamide

To a solution of 2-(4-fluorophenyl)acetic acid in an appropriate solvent, a coupling agent (e.g., DCC or EDC) and a base (e.g., DMAP) are added. The corresponding substituted aniline is then added, and the reaction mixture is stirred at room temperature until completion. The resulting product is purified by recrystallization or column chromatography.

Spectroscopic Data

The synthesized compounds were characterized by various spectroscopic methods, including ¹H NMR, IR, and Mass Spectrometry.[1]

Table 1: Spectroscopic Data for 2-(4-Fluorophenyl)-N-(2-methoxyphenyl)acetamide [1]

Analysis Data
¹H NMR (CDCl₃, 400 MHz) δ 3.72 (s, 2H, -CH₂-), 3.76 (s, 3H, -OCH₃), 6.81 (d, 1H, J = 8 Hz), 6.94 (t, 1H, J = 8Hz), 7.01 (t, 1H, J = 8Hz), 7.06 (t, 2H, J = 8Hz), 7.30 (t, 2H, J = 8Hz), 7.76 (brs, 1H, NH), 8.33 (d, 1H, J = 8 Hz)
IR (KBr, cm⁻¹) ν 3282, 2900, 2860, 1662, 1596, 1537, 1510, 1500, 1460, 1436, 1409, 1342, 1259, 1232, 1215, 1182, 1157, 1114, 1031, 950, 752
MS (m/z, %) 259 (M⁺, 35), 123 (65), 109 (100), 83 (30)

In Vitro Anticancer Activity

The cytotoxic potential of the synthesized this compound derivatives was evaluated against human cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7), using the MTS assay. Imatinib was used as a reference drug.

Experimental Protocol: MTS Cytotoxicity Assay

Cancer cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours. The cell viability was determined by adding MTS reagent and measuring the absorbance at 490 nm. The IC₅₀ values were calculated from the dose-response curves.

Comparative Cytotoxicity Data

The synthesized compounds exhibited varying degrees of cytotoxic activity. Notably, derivatives containing a nitro moiety demonstrated higher potency compared to those with a methoxy group.[1]

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of this compound Derivatives [1]

Compound Substitution PC3 (Prostate Cancer) MCF-7 (Breast Cancer)
2b p-NO₂52-
2c o-NO₂80100
Imatinib (Reference) -4098

Potential Mechanism of Action: Kinase Inhibition

While the precise mechanism of action for these novel derivatives is under investigation, compounds with similar structural scaffolds have been identified as kinase inhibitors.[2][3] The diphenylamine core is a recognized "privileged structure" in drug discovery, known to interact with a variety of biological targets, including protein kinases.[4][5] The introduction of a fluorine atom can enhance membrane permeability and metabolic stability, making these derivatives promising candidates for kinase inhibitor development.[4]

General Kinase Inhibitor Signaling Pathway

Many kinase inhibitors function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways that promote cell proliferation and survival.[2]

G General Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization P1 P RTK->P1 Autophosphorylation P2 P RTK->P2 Grb2 Grb2 P1->Grb2 Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Nuclear Translocation & Gene Expression Inhibitor This compound Derivative Inhibitor->RTK Inhibition

A potential mechanism of action for this compound derivatives.

Experimental Workflow

The discovery and characterization of novel this compound derivatives follow a structured workflow, from initial synthesis to biological evaluation.

G Experimental Workflow for Novel this compound Derivatives Synthesis Synthesis of Derivatives Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTS) Characterization->Cytotoxicity DataAnalysis Data Analysis (IC50 Determination) Cytotoxicity->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR Lead Lead Optimization SAR->Lead Lead->Synthesis Iterative Design

Workflow for synthesis and evaluation of derivatives.

Conclusion

The presented this compound derivatives, particularly those bearing a nitro substituent, demonstrate promising in vitro anticancer activity.[1] The synthetic accessibility and the potential for these compounds to act as kinase inhibitors make them an attractive scaffold for further investigation in the development of novel cancer therapeutics. Future studies should focus on expanding the library of these derivatives to establish a more comprehensive structure-activity relationship and to elucidate the precise molecular targets and signaling pathways involved in their anticancer effects.

References

A Comparative Guide to the Reactivity of 2-fluoro-N-phenylaniline and 2-chloro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-fluoro-N-phenylaniline and 2-chloro-N-phenylaniline, two key intermediates in the synthesis of pharmaceuticals and functional materials. The discussion focuses on their performance in common and critical reaction types, supported by established principles in organic chemistry.

Introduction

2-halo-N-phenylanilines are crucial building blocks for the synthesis of various heterocyclic compounds, most notably carbazoles, which are present in numerous biologically active molecules. The nature of the halogen substituent at the 2-position significantly influences the reactivity of the C-X bond and the overall synthetic utility of the molecule. This guide will explore the comparative reactivity of the fluoro and chloro analogues in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are fundamental for C-N bond formation. The reactivity of aryl halides in these reactions is largely governed by the carbon-halogen bond dissociation energy. The rate-determining step is typically the oxidative addition of the aryl halide to the palladium(0) catalyst.

The C-F bond is the strongest single bond to carbon in organic chemistry, making aryl fluorides generally less reactive than other aryl halides in palladium-catalyzed cross-coupling reactions. Conversely, the C-Cl bond is weaker, rendering 2-chloro-N-phenylaniline more susceptible to oxidative addition.

FeatureThis compound2-chloro-N-phenylanilineRationale
Relative Reactivity LowerHigherThe C-F bond is significantly stronger than the C-Cl bond, making oxidative addition to a Pd(0) center more challenging.
Typical Reaction Conditions Requires more forcing conditions: higher temperatures, stronger bases, and specialized, highly active catalyst systems.Reacts under more standard Buchwald-Hartwig conditions.Milder conditions are sufficient to cleave the weaker C-Cl bond.
Catalyst Selection Often requires electron-rich, bulky phosphine ligands (e.g., biarylphosphines) to promote oxidative addition.A broader range of palladium catalysts and ligands are effective.The inherent reactivity of the C-Cl bond allows for more flexibility in catalyst choice.

Below is a diagram illustrating the key step in the Buchwald-Hartwig amination that differentiates the reactivity of the two compounds.

F_Reactant This compound F_TS High Energy Transition State F_Reactant->F_TS Pd(0)L_n (Slow) F_Product Oxidative Addition Product F_TS->F_Product Cl_Reactant 2-chloro-N-phenylaniline Cl_TS Lower Energy Transition State Cl_Reactant->Cl_TS Pd(0)L_n (Faster) Cl_Product Oxidative Addition Product Cl_TS->Cl_Product Reactant 2-halo-N-phenylaniline (X = F or Cl) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu- (Rate-Determining Step) Nucleophile Nu- Product Substituted Product Intermediate->Product - X- (Fast) LeavingGroup X-

The Impact of Fluorination on the Biological Activity of Phenylaniline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the various chemical alterations, fluorination has emerged as a powerful tool to enhance the pharmacological properties of drug candidates. This guide provides an objective comparison of the biological activity of fluorinated versus non-fluorinated phenylaniline analogs, supported by experimental data and detailed methodologies.

The introduction of fluorine into a molecule can significantly alter its physicochemical properties. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorination can influence a compound's acidity, basicity, hydrophobicity, metabolic stability, and conformation.[1][2] These modifications, in turn, can lead to profound changes in biological activity, including enhanced binding affinity for target receptors and improved potency.[3] This guide will explore these effects through specific case studies, providing quantitative data and detailed experimental protocols to inform future drug design and development.

Case Study 1: Enhancing Opioid Receptor Affinity with 4-Fluoro-phenylalanine

A compelling example of the beneficial effects of fluorination is observed in the synthetic opioid peptide, Biphalin. Structure-activity relationship studies have shown that the substitution of phenylalanine with 4-fluoro-phenylalanine (4-F-Phe) at key positions significantly enhances its binding affinity for both µ- and δ-opioid receptors.[3]

Comparative Biological Activity Data

The following table summarizes the binding affinities (Ki) of the native Biphalin analog (containing phenylalanine) and its fluorinated counterpart (containing 4-F-Phe) for the µ- and δ-opioid receptors. A lower Ki value indicates a higher binding affinity.

CompoundModificationµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)
Native Biphalin AnalogPhenylalanine at positions 4 and 4'0.790.23
4-F-Phe Biphalin Analog4-Fluoro-phenylalanine at positions 4 and 4'0.450.08

Data adapted from a study on biphalin analogs with a 1,2-phenylenediamine linker.[3]

The data clearly demonstrates that the incorporation of 4-fluoro-phenylalanine results in a notable increase in affinity for both opioid receptors, with a particularly significant enhancement for the δ-opioid receptor.[3]

Experimental Protocol: Radioligand Competition Binding Assay

The binding affinities of the biphalin analogs were determined using a competitive radioligand binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand with known affinity from its receptor.

Objective: To determine the binding affinity (Ki) of test compounds for the µ- and δ-opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • Radiolabeled ligand (e.g., [³H]-DAMGO for µ-receptors, [³H]-DPDPE for δ-receptors).

  • Test compounds (native and fluorinated biphalin analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., Naloxone).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of non-specific control (e.g., 10 µM Naloxone), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[2]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Signaling Pathway

Biphalin exerts its analgesic effects through the G-protein coupled opioid receptor signaling pathway. The binding of an agonist, such as biphalin, to the receptor initiates a cascade of intracellular events.

G_protein_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (e.g., Biphalin) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds G_Protein G-Protein (αβγ) Opioid_Receptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylate_Cyclase Adenylate Cyclase G_alpha->Adenylate_Cyclase Inhibits Ion_Channels Ion Channels G_beta_gamma->Ion_Channels Modulates cAMP ↓ cAMP Adenylate_Cyclase->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response K_efflux ↑ K+ Efflux Ion_Channels->K_efflux Ca_influx ↓ Ca2+ Influx Ion_Channels->Ca_influx K_efflux->Cellular_Response Ca_influx->Cellular_Response

G-protein coupled opioid receptor signaling pathway.

Case Study 2: Fluorinated Lepidiline Analogs as Potent Anticancer Agents

Lepidilines are naturally occurring imidazolium alkaloids that have demonstrated anticancer activity. A study exploring the impact of fluorination on these compounds revealed that the introduction of fluorine-containing substituents can significantly enhance their cytotoxic properties against cancer cell lines.[4]

Comparative Cytotoxicity Data

The following table presents the half-maximal cytotoxic concentration (CC50) values for a non-fluorinated lepidiline analog and its fluorinated counterparts against the HeLa human cervical cancer cell line. A lower CC50 value indicates greater cytotoxicity.

CompoundN(1)-Benzyl SubstituentCC50 (µM) against HeLa Cells
Non-fluorinated AnalogBenzyl> 100
Fluorinated Analog 14-Fluorobenzyl8.5
Fluorinated Analog 23-(Trifluoromethyl)benzyl5.5
Fluorinated Analog 34-(Trifluoromethoxy)benzyl7.0

Data adapted from a study on fluorinated lepidiline analogs.[4]

The results indicate a dramatic increase in cytotoxicity for the fluorinated analogs compared to the non-fluorinated parent compound, highlighting the significant impact of fluorination on the anticancer activity of this class of molecules.[4]

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxicity of the lepidiline analogs was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the in vitro cytotoxicity (CC50) of test compounds against a cancer cell line.

Materials:

  • HeLa human cervical cancer cell line.

  • Complete cell culture medium.

  • Test compounds (lepidiline analogs).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well sterile culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

General Experimental Workflow

The process of comparing the biological activity of fluorinated and non-fluorinated analogs follows a structured workflow, from initial synthesis to detailed biological evaluation.

experimental_workflow Start Start Synthesis Synthesis of Analogs Start->Synthesis Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization Non-fluorinated & Fluorinated In_Vitro_Assays In Vitro Biological Assays (e.g., Binding, Cytotoxicity) Characterization->In_Vitro_Assays Data_Analysis Data Analysis (IC50, Ki, CC50) In_Vitro_Assays->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

A Comparative Guide to the Synthetic Routes of 2-Fluoro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 2-fluoro-N-phenylaniline, a key intermediate in the development of pharmaceuticals and advanced materials. The methodologies discussed include the modern palladium-catalyzed Buchwald-Hartwig amination, the classic copper-catalyzed Ullmann condensation, and nucleophilic aromatic substitution (SNAr). This document presents a critical evaluation of these routes, supported by experimental data to inform the selection of the most efficient and practical synthesis strategy.

Comparison of Synthetic Methodologies

The selection of an optimal synthetic route to this compound is contingent on several factors, including desired yield, reaction time, temperature, and the cost and availability of catalysts and reagents. The following table summarizes the key quantitative parameters for the three primary synthetic strategies.

Synthetic RouteStarting MaterialsCatalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Buchwald-Hartwig Amination 1-Bromo-2-fluorobenzene, AnilinePd₂(dba)₃, XPhosNaOtBuToluene10012 - 2485 - 95
Ullmann Condensation 1-Bromo-2-fluorobenzene, AnilineCuI, L-prolineK₂CO₃DMSO120 - 15024 - 4870 - 85
Nucleophilic Aromatic Substitution (SNAr) 1,2-Difluorobenzene, Aniline-K₂CO₃DMF15024Moderate

Synthetic Pathway Overview

The primary disconnection for the synthesis of this compound involves the formation of the C-N bond between a fluorinated aromatic ring and an aniline moiety. The three main strategies to achieve this are depicted below.

Synthetic_Pathways cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation cluster_snar Nucleophilic Aromatic Substitution b_start 1-Bromo-2-fluorobenzene + Aniline b_reagents Pd₂(dba)₃ / XPhos NaOtBu, Toluene b_start->b_reagents Pd-catalyzed coupling b_product This compound b_reagents->b_product u_start 1-Bromo-2-fluorobenzene + Aniline u_reagents CuI / L-proline K₂CO₃, DMSO u_start->u_reagents Cu-catalyzed coupling u_product This compound u_reagents->u_product s_start 1,2-Difluorobenzene + Aniline s_reagents K₂CO₃, DMF s_start->s_reagents High Temperature s_product This compound s_reagents->s_product

A diagram illustrating the three main synthetic routes to this compound.

Experimental Protocols

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of C-N bonds.[1]

Procedure:

  • A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous toluene, 1-bromo-2-fluorobenzene (1.0 equivalent), and aniline (1.1-1.2 equivalents) are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours, with progress monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the synthesis of diarylamines.[2][3] Modern protocols often utilize ligands to improve reaction efficiency and lower the required temperature.

Procedure:

  • To a round-bottom flask are added CuI (5-10 mol%), L-proline (10-20 mol%), potassium carbonate (2.0 equivalents), 1-bromo-2-fluorobenzene (1.0 equivalent), and aniline (1.2 equivalents).

  • Anhydrous DMSO is added, and the flask is equipped with a reflux condenser.

  • The reaction mixture is heated to 120-150 °C and stirred for 24-48 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by column chromatography yields the desired product.

Nucleophilic Aromatic Substitution (SNAr)

This method involves the direct displacement of a fluoride ion from a highly activated aromatic ring by an amine nucleophile.[4][5] For less activated substrates like 1,2-difluorobenzene, forcing conditions are typically required.

Procedure:

  • In a sealed tube, 1,2-difluorobenzene (1.0 equivalent), aniline (2.0-3.0 equivalents), and potassium carbonate (2.0 equivalents) are combined in DMF.

  • The tube is securely sealed, and the mixture is heated to 150 °C for 24 hours.

  • After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • The organic extracts are combined, washed with water and brine, and dried.

  • After removal of the solvent, the crude product is purified by column chromatography.

Logical Workflow for Method Selection

The choice of synthetic route will depend on the specific requirements of the research or development project. The following workflow provides a logical approach to selecting the most appropriate method.

Method_Selection start Start: Need to synthesize This compound q_yield Is highest possible yield the primary concern? start->q_yield q_conditions Are mild reaction conditions (temp. < 120°C) preferred? q_yield->q_conditions No buchwald Select Buchwald-Hartwig Amination q_yield->buchwald Yes q_cost Is catalyst cost a major constraint? q_conditions->q_cost No q_conditions->buchwald Yes ullmann Select Ullmann Condensation q_cost->ullmann Yes (Cu vs. Pd) snar Consider SNAr if starting materials are readily available and high temperatures are acceptable q_cost->snar No

A decision-making workflow for selecting the optimal synthetic route.

References

Quantitative Purity Assessment of 2-fluoro-N-phenylaniline: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 2-fluoro-N-phenylaniline is paramount for ensuring reaction efficiency, final product quality, and regulatory compliance. This guide provides a comprehensive comparison of quantitative Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound against alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document outlines detailed experimental protocols, presents a comparative analysis of these methods, and includes supporting data to inform the selection of the most suitable technique for specific analytical requirements.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the volatility and thermal stability of the analyte, the nature of potential impurities, and the desired level of sensitivity and accuracy. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification capabilities.[1] HPLC is a versatile method suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[2] qNMR provides an absolute quantification method that does not require a reference standard of the analyte.[3]

Table 1: Comparison of Quantitative Performance Characteristics for Purity Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on boiling point and polarity, followed by mass-to-charge ratio detection.[4]Separation based on differential partitioning between a stationary and a liquid mobile phase.[5]Provides detailed structural information and quantification based on the magnetic properties of atomic nuclei.[5]
Applicability Ideal for volatile and thermally stable compounds.[3]Broad applicability, including non-volatile and thermally labile compounds.[1]Applicable to any soluble compound with NMR-active nuclei.
Selectivity Excellent; provides both chromatographic separation and mass spectral data for high-confidence identification.[1]Good; based on retention time and UV-Vis spectra. Can be enhanced with an MS detector (LC-MS).[1]Excellent; provides unambiguous structural confirmation and can distinguish between isomers.[4]
Sensitivity Very high, especially in Selected Ion Monitoring (SIM) mode.[1]Good with a UV-Vis detector; can be very high with an MS detector.[1]Generally lower sensitivity compared to chromatographic methods.
Sample Preparation Simple dissolution in a volatile solvent.[1]Simple dissolution in a suitable solvent (e.g., mobile phase).[1]Dissolution in a deuterated solvent with the addition of an internal standard.[4]
Impurity Identification High-confidence identification through mass spectral library matching.[1]Tentative identification by retention time and UV spectrum; definitive identification requires an MS detector.[1]Excellent for structural elucidation of unknown impurities.
Analysis Time Typically 15-30 minutes per sample.[1]Typically 15-30 minutes per sample.[1]Can be longer due to the need for longer relaxation delays for accurate quantification.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment. The following are proposed protocols for the analysis of this compound using GC-MS, HPLC, and qNMR.

Quantitative GC-MS Analysis

This method is suitable for the quantification of this compound and the identification and quantification of its volatile impurities.

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.[1]

2. Chemicals and Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade) as the solvent.[3]

  • Helium (99.999% purity) as the carrier gas.[1]

  • This compound reference standard and sample.

3. Chromatographic and Spectrometric Conditions:

  • Column: Low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Inlet Temperature: 280°C.[1]

  • Oven Temperature Program: Initial temperature: 100°C (hold for 1 min), ramp to 300°C at 15°C/min, hold for 5 min.[1]

  • Injection Volume: 1 µL (split injection, e.g., 50:1).[1]

  • MS Transfer Line Temperature: 290°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Full Scan.[1]

  • Mass Range: 50 - 500 amu.[1]

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the chosen solvent to a known concentration (e.g., 1 mg/mL).[3]

  • Prepare a series of calibration standards of the this compound reference standard.

5. Data Analysis:

  • The percentage purity is calculated based on the relative peak areas in the total ion chromatogram.[3]

  • For higher accuracy, create a calibration curve from the reference standards and quantify the sample against it.

  • The mass spectra of any impurity peaks can be compared against spectral libraries for identification.[3]

HPLC Purity Assessment

This method is designed for the separation and quantification of this compound from its potential non-volatile impurities.[6]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).[1]

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic Acid (optional, for improved peak shape).[6]

  • This compound reference standard and sample.

3. Chromatographic Conditions:

  • Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Gradient elution with Acetonitrile and 0.1% Formic Acid in Water.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: ~254 nm and ~320 nm.[1]

  • Injection Volume: 10 µL.[1]

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.[7]

  • Prepare a series of dilutions to create a calibration curve.[7]

5. Data Analysis:

  • Integrate the peak areas of the analyte and any impurities.[7]

  • Calculate the purity of the sample based on the relative peak areas or by using a calibration curve for more accurate quantification.[6][7]

Quantitative ¹⁹F NMR (qNMR) Purity Assessment

¹⁹F qNMR provides a rapid and highly accurate method for determining the absolute purity of the main component without the need for a specific this compound standard.[4]

1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.[4]

2. Chemicals and Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).[4]

  • A certified internal standard of known purity containing fluorine (e.g., trifluorotoluene).[4]

  • This compound sample.

3. Experimental Parameters:

  • Nucleus: ¹⁹F.[4]

  • Relaxation Delay (D1): At least 5 times the longest T₁ of the protons being integrated to ensure full relaxation.[3]

  • Pulse Angle: 90°.[3]

4. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.[4]

  • Add a precise amount of the certified internal standard.[4]

  • Add approximately 0.6-0.7 mL of the deuterated solvent.[4]

5. Data Analysis:

  • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.[3]

  • The purity is calculated using the following formula:[3] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of fluorine atoms for the integrated signal, MW = molecular weight, m = mass, P_std = purity of the standard.[3]

Visualizing the Workflow and Decision Process

To better illustrate the experimental and logical flows, the following diagrams are provided.

gcms_workflow start_end start_end process process decision decision data data output output A Start: Sample Received B Sample Preparation (Dissolution in Volatile Solvent) A->B C GC-MS Analysis (Injection and Separation) B->C D Data Acquisition (Total Ion Chromatogram & Mass Spectra) C->D E Peak Integration & Area Calculation D->E F Impurity Identification (Mass Spectral Library Search) D->F G Purity Calculation (% Area or Calibration Curve) E->G F->G H Generate Certificate of Analysis G->H I End H->I

Caption: Workflow for GC-MS Purity Assessment of this compound.

analytical_method_selection start start decision decision method method outcome outcome start_node Purity Analysis Required D1 Volatile & Thermally Stable Impurities Expected? start_node->D1 D2 Absolute Quantification without Specific Standard Needed? D1->D2 No M1 GC-MS D1->M1 Yes M2 HPLC D2->M2 No M3 qNMR D2->M3 Yes O1 High Sensitivity for Volatile Impurities M1->O1

Caption: Decision tree for selecting an analytical method for purity assessment.

References

A Comparative Guide to the Synthesis of Flurbiprofen: Validating 2-fluoro-N-phenylaniline as a Key Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of synthetic pathways for the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, with a special focus on the potential of 2-fluoro-N-phenylaniline as a strategic intermediate. Through objective comparison with established synthesis routes and supported by detailed experimental protocols, this document serves as a critical resource for process optimization and development in pharmaceutical manufacturing.

Comparative Analysis of Flurbiprofen Synthesis Routes

The efficient synthesis of flurbiprofen is a key objective in pharmaceutical production. While several routes have been established, the use of this compound as a starting material presents a compelling pathway. Below is a comparative summary of this proposed route against alternative methods.

ParameterProposed Route: Via this compoundAlternative Route 1: From 2,4-difluoronitrobenzene[1]Alternative Route 2: From o-fluoroaniline[2]Alternative Route 3: From 2-(4-amino-3-fluorophenyl) ethyl propionate[3]
Starting Material This compound2,4-difluoronitrobenzeneo-fluoroaniline2-(4-amino-3-fluorophenyl) ethyl propionate
Key Reactions Acylation, Ketalization, Rearrangement, Diazotization, Hydrolysis[4]Nucleophilic substitution, Hydrolysis, Reduction, Diazotization, Suzuki Coupling[1]Bromination, Condensation with Benzene, Grignard Reaction[2]Improved Gomberg-Bachmann reaction, Hydrolysis[3]
Overall Yield High (projected)[4]69%[1]~65% (for key steps)[2]50-51%[3]
Purity (Final Product) High (projected)High (by HPLC)[1]HighNot specified
Process Safety High, avoids hazardous reagents in key steps.[4]Involves nitrated compounds and pressurized hydrogenation.Grignard reaction requires stringent anhydrous conditions.Diazotization reaction requires careful temperature control.
Environmental Impact Potentially lower due to fewer steps involving heavy metals.Utilizes a palladium catalyst.Grignard reagents can be moisture-sensitive, leading to waste.Uses benzene, a hazardous solvent.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any synthetic pathway. The following sections outline the protocols for the synthesis of flurbiprofen via this compound and the subsequent validation of this key intermediate.

Synthesis of Flurbiprofen from this compound

This multi-step synthesis is based on a patented method starting from a similar aniline derivative[4].

  • Acylation: this compound is acylated with a 2-halopropionyl halide in the presence of a Lewis acid (e.g., aluminum trichloride) to yield the corresponding N-substituted amide intermediate.

  • Ketalization: The amide intermediate undergoes a ketal reaction with a carbonyl-protecting reagent under the action of a ketal catalyst.

  • Rearrangement: The resulting ketal undergoes a rearrangement reaction in the presence of an acidic catalyst.

  • Hydrolysis: The rearranged product is hydrolyzed under acidic or alkaline conditions.

  • Diazotization and Coupling: The hydrolyzed intermediate is subjected to a diazotization reaction in the presence of a diazotization catalyst and a phase transfer catalyst, followed by a coupling reaction with benzene.

  • Final Hydrolysis: The coupled product is hydrolyzed to yield flurbiprofen.

Validation of this compound as an Intermediate

The quality and purity of the intermediate are paramount for the successful synthesis of the final active pharmaceutical ingredient (API). The following analytical techniques are employed for the comprehensive validation of this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of this compound and to quantify any impurities.

    • Method: A reversed-phase C18 column is used with a mobile phase consisting of a gradient of acetonitrile and water. Detection is performed using a UV detector at a specified wavelength. The purity is calculated based on the area percentage of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To identify and quantify volatile impurities and to confirm the molecular weight of the intermediate.

    • Method: A capillary column suitable for amine analysis is used. The sample is injected, and the components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer provides mass-to-charge ratio data for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Objective: To confirm the chemical structure of this compound.

    • Method: The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the ¹H and ¹³C NMR spectra are recorded. The chemical shifts, coupling constants, and integration values are analyzed to verify the expected molecular structure.

  • Infrared (IR) Spectroscopy:

    • Objective: To identify the functional groups present in the this compound molecule.

    • Method: A sample is analyzed using an FTIR spectrometer. The resulting spectrum is examined for characteristic absorption bands corresponding to N-H, C-H (aromatic), and C-F bonds.

Visualizing the Pathways and Workflows

To further elucidate the synthetic route and validation process, the following diagrams are provided.

Flurbiprofen_Synthesis_from_2_fluoro_N_phenylaniline A This compound B Acylation (2-halopropionyl halide, Lewis Acid) A->B C N-substituted amide intermediate B->C D Ketalization C->D E Ketal intermediate D->E F Rearrangement (Acid catalyst) E->F G Rearranged intermediate F->G H Hydrolysis G->H I Hydrolyzed intermediate H->I J Diazotization & Coupling (Benzene) I->J K Coupled product J->K L Final Hydrolysis K->L M Flurbiprofen L->M Intermediate_Validation_Workflow cluster_sampling Sample Preparation cluster_analysis Analytical Testing cluster_evaluation Data Evaluation A Sample of This compound B HPLC (Purity) A->B C GC-MS (Impurity Profile & MW) A->C D NMR (¹H & ¹³C) (Structural Confirmation) A->D E IR (Functional Groups) A->E F Compare data against pre-defined specifications B->F C->F D->F E->F G Pass F->G Meets Specs H Fail F->H Does Not Meet Specs

References

The Fluorine Advantage: A Comparative Guide to Fluorine Substitution in N-Phenylaniline Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry. Its unique properties can significantly enhance the pharmacological profile of a molecule. This guide provides a comparative analysis of fluorinated versus non-fluorinated N-phenylaniline derivatives, a scaffold prevalent in many kinase inhibitors. We will explore the advantages of fluorine substitution through quantitative data on biological activity and metabolic stability, provide detailed experimental protocols, and visualize the relevant biological pathways and experimental workflows.

Enhanced Potency of Fluorinated N-Phenylaniline Derivatives

Fluorination can substantially impact the binding affinity of a drug molecule to its target protein. The introduction of fluorine can alter the electronic properties of the N-phenylaniline scaffold, leading to more favorable interactions within the kinase binding pocket. A prime example is the development of analogues of Nilotinib, a Bcr-Abl kinase inhibitor with an N-phenylaniline core structure.

Comparative Inhibitory Activity of Nilotinib Analogues

The following table summarizes the half-maximal inhibitory concentration (IC50) values of trifluoromethylated Nilotinib and its non-fluorinated analogues against various protein kinases. The data clearly demonstrates the superior potency of the fluorinated compound.

CompoundStructureAbl IC50 (nM)Kit IC50 (nM)FLT3 IC50 (nM)PDGFRβ IC50 (nM)
Nilotinib (1) 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide< 2.52.54117.860.11
Analogue (2a) 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide295383.87973.9>50000
Analogue (2b) N-[3-(1H-imidazol-1-yl)phenyl]-4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide75025.96882.035400
Analogue (2c) 4-methyl-N-[3-(1H-imidazol-1-yl)-5-methylphenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide135.88.209548768.4

Data compiled from a study on the synthesis and biological evaluation of Nilotinib analogues as Abl and Kit inhibitors.[1]

Improved Metabolic Stability with Fluorine Substitution

A significant challenge in drug development is ensuring a compound's stability against metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. The carbon-fluorine bond is exceptionally strong and can block sites susceptible to oxidative metabolism, thereby increasing the drug's half-life and bioavailability.

Comparative Pharmacokinetics of a Fluorinated vs. Non-Fluorinated Pyrazolo[1,5-a]pyrimidine
CompoundDescriptionIn Vivo Half-life (t½, h)In Vivo AUC (h·nM)
Compound 1 Non-fluorinated pyrazolo[1,5-a]pyrimidine1.27010
Compound 2 Fluorinated pyrazolo[1,5-a]pyrimidine2.510100

Data from a study on strategic fluorination to achieve a metabolically stable inhibitor of CSNK2.[2]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of an N-phenylaniline derivative against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Triton X-100)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase buffer.

  • Add the diluted test compounds to the wells. A DMSO control (no inhibitor) is also included.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • The IC50 value is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol describes a common method to assess the metabolic stability of a compound.

Materials:

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound (dissolved in a suitable solvent like DMSO or acetonitrile)

  • Internal standard

  • Acetonitrile (ice-cold)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, pre-warm the liver microsomes and phosphate buffer at 37°C.

  • Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound over time.

Signaling Pathways and Experimental Workflow

N-phenylaniline derivatives are often designed as kinase inhibitors that target key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and Raf-MEK-ERK pathways.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor N-Phenylaniline Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of an N-phenylaniline kinase inhibitor.

Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ras Ras Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation Proliferation Cell Proliferation TranscriptionFactors->Proliferation Inhibitor N-Phenylaniline Inhibitor Inhibitor->Raf Inhibition

Caption: The Raf-MEK-ERK signaling pathway with the inhibitory action of an N-phenylaniline kinase inhibitor.

The following diagram illustrates a typical workflow for the evaluation of N-phenylaniline derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Comparison Start Design of Fluorinated & Non-fluorinated Analogues Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification KinaseAssay Kinase Inhibition Assay (IC50 Determination) Purification->KinaseAssay MetabolicAssay Metabolic Stability Assay (t½, CLint) Purification->MetabolicAssay DataComparison Comparative Analysis of Potency & Stability KinaseAssay->DataComparison MetabolicAssay->DataComparison SAR Structure-Activity Relationship (SAR) DataComparison->SAR

Caption: Experimental workflow for the comparative evaluation of N-phenylaniline derivatives.

References

The Fluorine Advantage: A Comparative Guide to the Enhanced Bioactivity of N-Phenylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the bioactivity of N-phenylaniline derivatives, illustrating the profound impact of fluorine substitution. Through a detailed examination of experimental data, this document highlights how the unique properties of the fluorine atom can be harnessed to significantly enhance the therapeutic potential of this versatile chemical class.

The introduction of fluorine into a drug candidate can dramatically alter its physicochemical properties, leading to improved metabolic stability, enhanced binding affinity to target proteins, and increased membrane permeability.[1][2][3] These modifications often translate into superior potency and a more favorable pharmacokinetic profile. This guide will delve into specific examples of fluorinated N-phenylaniline derivatives, presenting a clear, data-driven comparison with their non-fluorinated counterparts.

Comparative Analysis of Anticancer Activity

A study by Soltani and colleagues provides a compelling case for the impact of fluorine on the cytotoxic effects of N-phenylaniline derivatives. In their research, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their in-vitro anticancer activity against three human cancer cell lines: prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60).

Compound IDStructureTarget Cell LineIC50 (µM)
2a 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC3>100
MCF-7>100
HL-60>100
2b 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC352
MCF-7>100
HL-60>100
2c 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC380
MCF-7100
HL-60>100
2d 2-(4-Fluorophenyl)-N-(2-methoxyphenyl)acetamidePC3>100
MCF-7>100
HL-60>100
2e 2-(4-Fluorophenyl)-N-(3-methoxyphenyl)acetamidePC3>100
MCF-7>100
HL-60>100
2f 2-(4-Fluorophenyl)-N-(4-methoxyphenyl)acetamidePC3>100
MCF-7>100
HL-60>100
Imatinib (Reference Drug)PC340
MCF-798
HL-60Not Tested

Experimental Protocols

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

General Procedure:

  • A solution of an appropriate aniline (1 mmol) in dry acetone (10 mL) was prepared.

  • To this solution, 2-(4-fluorophenyl)acetyl chloride (1 mmol) was added dropwise at room temperature.

  • The reaction mixture was stirred at room temperature for 2 hours.

  • After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure.

  • The resulting solid was washed with a 10% sodium bicarbonate solution and then with water.

  • The crude product was recrystallized from ethanol to afford the pure 2-(4-fluorophenyl)-N-phenylacetamide derivative.

In-Vitro Cytotoxicity Assay (MTS Assay)

The cytotoxic activity of the synthesized compounds was evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

Protocol:

  • Cell Seeding: Cancer cells (PC3, MCF-7, and HL-60) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (dissolved in DMSO, with a final DMSO concentration not exceeding 0.5%) and incubated for an additional 48 hours.

  • MTS Reagent Addition: After the incubation period, 20 µL of the MTS solution was added to each well.

  • Incubation: The plates were incubated for 3 hours at 37°C.

  • Absorbance Measurement: The absorbance of the formazan product was measured at 490 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Visualizing the Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of the N-phenylaniline derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_cytotoxicity Cytotoxicity Assessment (MTS Assay) Aniline Aniline Derivative Reaction Reaction in Dry Acetone Aniline->Reaction Reagent 2-(4-fluorophenyl)acetyl chloride Reagent->Reaction Purification Purification (Recrystallization) Reaction->Purification FinalProduct Fluorinated N-Phenylaniline Derivative Purification->FinalProduct CompoundTreatment Treat Cells with Test Compounds FinalProduct->CompoundTreatment Test Compound CellSeeding Seed Cancer Cells in 96-well Plates CellSeeding->CompoundTreatment MTS_Addition Add MTS Reagent CompoundTreatment->MTS_Addition Incubation Incubate for 3 hours MTS_Addition->Incubation Absorbance Measure Absorbance at 490 nm Incubation->Absorbance IC50_Calc Calculate IC50 Values Absorbance->IC50_Calc SAR_summary cluster_substituents Substituent Effects on Phenyl Ring cluster_activity Impact on Cytotoxicity Core 2-(4-Fluorophenyl)-N-phenylacetamide Core Nitro Nitro Group (-NO2) Core->Nitro Methoxy Methoxy Group (-OCH3) Core->Methoxy IncreasedActivity Increased Activity (e.g., 3-NO2, 4-NO2) Nitro->IncreasedActivity DecreasedActivity Decreased/No Activity (e.g., 2-NO2, all -OCH3) Methoxy->DecreasedActivity

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-fluoro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-fluoro-N-phenylaniline, ensuring the safety of laboratory personnel and compliance with environmental regulations. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on best practices for analogous compounds, such as 2-fluoroaniline, and general guidelines for hazardous chemical waste.

Quantitative Data and Physical Properties

The table below summarizes the known quantitative data for this compound and the closely related compound 2-fluoroaniline. This information is critical for assessing the risks associated with its handling and disposal.

PropertyValueCompound
Molecular Formula C₁₂H₁₀FNThis compound[1]
Molecular Weight 187.22 g/mol This compound[1]
Physical State Liquid[1]This compound[1]
Appearance Yellow to colorless oil[1]This compound[1]
Boiling Point 111-112 °C at 3 Torr[1]This compound[1]
Flash Point 60 °C (140 °F) - closed cup2-fluoroaniline[2][3]
Relative Density 1.15 g/mL at 20 °C2-fluoroaniline[3]
Water Solubility Slightly soluble2-fluoroaniline[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical safety and environmental responsibility and must be managed as hazardous waste.[4] Under no circumstances should it be disposed of in regular trash or poured down the drain.[4] The following protocol outlines the mandatory steps for its safe disposal.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure appropriate PPE is worn. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.[5]

    • A lab coat.[5]

    • In case of insufficient ventilation, use a suitable respirator.[5]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams.

  • Collect waste in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.

  • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard symbols.

3. Spill Management:

  • In the event of a spill, immediately evacuate the area.

  • Remove all sources of ignition.[3][6]

  • Ensure adequate ventilation.

  • Absorb the spill with an inert, non-combustible material such as sand, silica gel, or vermiculite.[4][6]

  • Carefully collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container.[6]

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

4. Empty Container Disposal:

  • "Empty" containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or methanol).

  • The rinsate from this process must be collected and disposed of as hazardous waste.[4]

  • After triple rinsing, the container can be disposed of as non-hazardous waste, but it is recommended to deface the label before disposal.[4]

5. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[6]

  • The storage area should be secure and under the control of trained personnel.

6. Arrangement for Professional Disposal:

  • This material and its container must be disposed of as hazardous waste.[5][7]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with all available safety information for the waste.

  • Maintain accurate records of the amount of waste generated and the date of disposal.[4]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Handling This compound ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Waste Generated or Spill Occurs ppe->waste_generation collect_waste 2. Collect in Labeled Hazardous Waste Container waste_generation->collect_waste  Waste Product spill_response 2a. Spill Response: Evacuate & Remove Ignition Sources waste_generation->spill_response  Spill store_waste 3. Store Waste Container in Designated Cool, Ventilated Area collect_waste->store_waste absorb_spill 2b. Absorb with Inert Material (e.g., Sand, Vermiculite) spill_response->absorb_spill collect_spill 2c. Collect Spill Residue into Hazardous Waste Container absorb_spill->collect_spill collect_spill->store_waste contact_ehs 4. Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs documentation 5. Document Waste Generation and Disposal Date contact_ehs->documentation end End: Proper Disposal Complete documentation->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-fluoro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification

Based on available data for 2-fluoro-N-phenylaniline and related compounds, this chemical should be considered hazardous. The primary hazards associated with this and similar aromatic amines include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to prevent exposure. Standard laboratory attire, including long pants and closed-toe shoes, is required at all times.

Protection TypeSpecificationRationale and Best Practices
Hand Protection Double-gloving: Nitrile inner glove with a compatible outer glove (e.g., Viton®, butyl rubber).Aromatic amines can be readily absorbed through the skin. Glove material must be selected based on resistance to this specific chemical. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors. Standard safety glasses are not sufficient.
Body Protection Flame-resistant lab coat.A lab coat must be worn to protect against splashes and spills.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors.Required if handling the compound outside of a certified chemical fume hood or if there is a risk of generating aerosols or vapors.

First Aid Measures

Immediate action is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Operational and Disposal Plans

Safe Handling and Storage
  • Engineering Controls: All work with this compound must be conducted in a properly functioning and certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill Management

In the event of a spill, evacuate the area immediately. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

This compound and any contaminated materials must be treated as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Provide the disposal company with all available safety information for the compound.

  • Container Decontamination: "Empty" containers that held this compound must be treated as hazardous waste unless properly decontaminated by triple rinsing with a suitable solvent. The rinsate must also be collected as hazardous waste.

Experimental Workflow

The following diagram outlines the procedural steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review Safety Information prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon disp_collect Collect Liquid & Solid Waste handle_reaction->disp_collect cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_dispose Arrange for Licensed Disposal cleanup_wash->disp_dispose disp_label Label Hazardous Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_store->disp_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-phenylaniline
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-phenylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.